MRS 1754
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBEYXFRYFVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424967 | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264622-58-4 | |
| Record name | MRS-1754 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MRS-1754 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS 1754
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of MRS 1754, a potent and selective antagonist for the A2B adenosine receptor. It covers its binding kinetics, mechanism of inhibition, downstream signaling effects, and the experimental protocols used for its characterization.
Introduction to this compound
This compound, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a xanthine derivative that functions as a highly selective and high-affinity antagonist for the A2B adenosine receptor (A2BR).[1][2] The A2B receptor is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) crucial in various physiological and pathological processes.[3][4] Due to its high selectivity, this compound has become an invaluable pharmacological tool for investigating the specific roles of the A2B receptor and a lead compound for developing potential therapeutics, particularly for conditions like asthma.[1][2]
Core Mechanism of Action
The primary mechanism of action for this compound is competitive antagonism at the A2B adenosine receptor.[1][3] It binds reversibly to the same site as the endogenous agonist, adenosine, but fails to induce the conformational change necessary for receptor activation. By occupying the binding site, this compound effectively blocks adenosine from binding and initiating downstream signal transduction.[1] Studies using a tritiated form of the compound, [³H]this compound, have demonstrated that its binding is saturable and follows a one-site model, confirming a specific and direct interaction with the A2B receptor.[1][2][3]
Quantitative Data: Binding Affinity and Selectivity
The efficacy and utility of this compound are defined by its high affinity for the human A2B receptor and its significantly lower affinity for other adenosine receptor subtypes. This selectivity allows for the specific interrogation of A2B receptor function.
Table 1: Binding Affinity of this compound for the Human A2B Adenosine Receptor
| Parameter | Value | Cell System | Reference |
| Ki | 1.97 nM | Recombinant hA2B | |
| Ki | 1.45 ± 0.21 nM | HEK-293 cell membranes expressing hA2B | [5] |
| Kd | 1.13 ± 0.12 nM | HEK-293 cell membranes expressing hA2B | [1][2][3] |
| Bmax | 10.9 ± 0.6 pmol/mg protein | HEK-293 cell membranes expressing hA2B | [1][2] |
Table 2: Selectivity Profile of this compound Across Human (h) and Rat (r) Adenosine Receptors
| Receptor Subtype | Ki (nM) | Fold Selectivity vs. hA2B (using Ki = 1.97 nM) | Reference |
| hA2B | 1.97 | 1 | |
| rA1 | 16.8 | ~8.5 | |
| hA1 | 403 | ~205 | |
| hA2A | 503 | ~255 | |
| hA3 | 570 | ~289 | |
| rA2A | 612 | ~311 |
Inhibition of A2B Receptor Signaling Pathways
The A2B adenosine receptor is a G protein-coupled receptor that primarily couples to Gs proteins. Agonist binding typically leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][6] Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The A2B receptor can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[1][3]
This compound, by blocking agonist binding, prevents the initiation of these signaling cascades. For instance, at a concentration of 100 nM, this compound was shown to completely inhibit calcium mobilization stimulated by the adenosine agonist NECA in HEK-293 cells expressing the human A2B receptor.[1]
Experimental Protocols
The characterization of this compound relied on several key experimental methodologies, primarily radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays were fundamental in determining the binding affinity (Kd) and receptor density (Bmax) of this compound, as well as the inhibition constants (Ki) of other compounds at the A2B receptor.
Objective: To quantify the binding characteristics of [³H]this compound to human A2B receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK-293 cells stably transfected with the gene for the human A2B adenosine receptor.[1][2]
-
Incubation: Cell membranes (approximately 30 µg of protein) were incubated with a specific concentration of [³H]this compound (e.g., 0.7 nM) in a buffer solution.[1] The incubation was typically carried out at 25°C.
-
Competition Assay: For determining Ki values, unlabeled competing ligands (like NECA, XAC, or unlabeled this compound) were added to the incubation mixture at various concentrations.[1][2]
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Nonspecific Binding: Radioactivity measured in the presence of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA) to saturate the receptors.[1]
-
Specific Binding: Calculated as Total Binding minus Nonspecific Binding.
-
Saturation binding data were analyzed using nonlinear regression to determine Kd and Bmax. Competition data were analyzed to calculate Ki values.
-
Functional Assays (Calcium Mobilization)
Functional assays assess the ability of an antagonist to block the cellular response to an agonist.
Objective: To determine if this compound can inhibit agonist-induced intracellular calcium increase.
Methodology:
-
Cell Loading: HEK-293 cells expressing the human A2B receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Baseline Measurement: The baseline fluorescence of the cells was measured.
-
Antagonist Application: Cells were pre-incubated with this compound (e.g., 100 nM) or a vehicle control.[1]
-
Agonist Stimulation: An A2B receptor agonist (e.g., 1 µM NECA) was added to the cells.[1]
-
Fluorescence Measurement: Changes in intracellular calcium were monitored by measuring the change in fluorescence over time.
-
Data Analysis: The peak fluorescence signal in the presence of this compound was compared to the signal in its absence to quantify the degree of inhibition.
Summary of In Vitro and Ex Vivo Effects
Beyond basic characterization, this compound has been used to probe the function of A2B receptors in various biological systems.
-
Neuroprotection: In rat hippocampal slices subjected to oxygen and glucose deprivation (OGD), a model for ischemia, this compound significantly reduced synaptic failure and neuronal death, suggesting a neuroprotective role for A2B receptor antagonism in ischemic conditions.[7][8]
-
Glucose Metabolism: In mouse brain slices, this compound was shown to reduce glucose uptake, indicating that A2B receptors are involved in the tonic regulation of glucose transport in neurons and astrocytes.[9]
These studies highlight the utility of this compound as a specific tool to elucidate the physiological and pathophysiological roles of the A2B adenosine receptor.
References
- 1. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MRS 1754: A Comprehensive Technical Guide to its A2B Adenosine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MRS 1754 for the A2B adenosine receptor (A2BR). This compound, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a potent and selective antagonist for the A2B adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and asthma.[1][2][3] This document summarizes key binding affinity data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the A2B receptor has been determined through various radioligand binding assays, consistently demonstrating high affinity and selectivity. The following table summarizes the key quantitative data from published studies.
| Parameter | Value | Species/Cell Line | Radioligand | Reference |
| Ki | 1.97 nM | Human A2B | [125I]IABOPX or [3H]ZM 241385 | [2][4][5] |
| Ki | 1.45 ± 0.21 nM | Human A2B (HEK-293 cells) | [3H]this compound | [6] |
| Kd | 1.13 ± 0.12 nM | Human A2B (HEK-293 cells) | [3H]this compound | [1][2] |
| Kd (from kon/koff) | 1.22 nM | Human A2B (HEK-293 cells) | [3H]this compound | [1][2] |
| Bmax | 10.9 ± 0.6 pmol/mg protein | Human A2B (HEK-293 cells) | [3H]this compound | [1][2] |
Selectivity Profile
This compound exhibits significant selectivity for the human A2B receptor over other adenosine receptor subtypes.[1][2][6]
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human A1 | 403 nM | Human | [4][5] |
| Rat A1 | 16.8 nM | Rat | [4][5] |
| Human A2A | 503 nM | Human | [4] |
| Rat A2A | 612 nM | Rat | [4] |
| Human A3 | 570 nM | Human | [4][5] |
Experimental Protocols
The binding affinity of this compound is typically determined using radioligand binding assays with membranes from cells stably expressing the recombinant human A2B adenosine receptor, such as HEK-293 cells.[1][2]
Radioligand Binding Assay (Competition)
This protocol outlines a typical competition binding assay to determine the Ki of this compound.
1. Membrane Preparation:
-
HEK-293 cells stably transfected with the human A2B adenosine receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [3H]this compound).[1][2]
-
Increasing concentrations of the unlabeled competitor compound (this compound).
-
Cell membranes expressing the A2B receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl containing adenosine deaminase to remove endogenous adenosine).
-
-
The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2B receptor antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
A2B Adenosine Receptor Signaling
The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.[7]
Caption: A2B Adenosine Receptor Signaling Pathways.
Radioligand Binding Assay Workflow
The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of this compound.
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. rndsystems.com [rndsystems.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1754: A Comprehensive Technical Guide to a Selective A2B Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function, pharmacological profile, and experimental evaluation of MRS 1754, a potent and selective antagonist of the A2B adenosine receptor (A2BR). The content herein provides a detailed overview of its mechanism of action, key quantitative data, and comprehensive experimental protocols relevant to its study.
Core Function and Mechanism of Action
This compound, chemically known as N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a xanthine derivative that functions as a selective competitive antagonist at the A2B adenosine receptor.[1] Its primary role is to block the binding of the endogenous ligand, adenosine, to the A2BR, thereby inhibiting the downstream signaling cascades initiated by receptor activation. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to both Gs and Gq proteins. This dual coupling leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C, which mobilizes intracellular calcium.[2] By preventing adenosine-mediated activation, this compound serves as a critical tool for investigating the physiological and pathological roles of the A2B receptor in various contexts, including inflammation, asthma, and cancer.[2][3][4]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified through various radioligand binding assays. The following tables summarize the binding affinity (Ki) of this compound for different human and rat adenosine receptor subtypes, as well as for other related compounds at the human A2B receptor.
Table 1: Binding Affinity (Ki) of this compound at Various Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2B | Human | 1.97 | |
| A2B | Human | 1.45 ± 0.21 | [5] |
| A1 | Human | 403 | |
| A2A | Human | 503 | |
| A3 | Human | 570 | |
| A1 | Rat | 16.8 | |
| A2A | Rat | 612 |
Table 2: Comparative Binding Affinities (Ki) of Various Ligands at the Human A2B Adenosine Receptor
| Compound | Ki (nM) | Reference |
| This compound | 1.45 | [1] |
| XAC (xanthine amine congener) | 16 | [1] |
| CGS 15943 | 34 | [1] |
| XCC | 54 | [1] |
| CPX (8-cyclopentyl-1,3-dipropylxanthine) | 55 | [1] |
| ZM 241385 | 145 | [1] |
| NECA (5´-N-ethylcarboxamidoadenosine) | 570 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's function. The following are protocols for key experiments used to characterize its interaction with the A2B receptor.
Radioligand Binding Assay
This protocol details the determination of the binding affinity of this compound for the A2B adenosine receptor expressed in HEK-293 cell membranes using a competitive radioligand binding assay with [³H]this compound.
1. Membrane Preparation from HEK-293 Cells:
-
Culture HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or nitrogen cavitation.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of unlabeled this compound or other competing ligands.
-
50 µL of [³H]this compound (at a concentration near its Kd, e.g., 1.0 nM).
-
150 µL of the prepared cell membrane suspension (typically 10-20 µg of protein).
-
-
For total binding, replace the unlabeled ligand with an assay buffer.
-
For non-specific binding, add a high concentration of a non-radiolabeled A2B antagonist (e.g., 10 µM theophylline).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the A2B receptor.
1. Cell Preparation:
-
Seed HEK-293 cells stably expressing the human A2B receptor in a 96-well plate and culture overnight.
-
On the day of the assay, wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 30 µM rolipram or 100 µM IBMX for 15-30 minutes at 37°C to prevent cAMP degradation.[7][8]
2. Antagonist Assay:
-
Add various concentrations of this compound to the cells and incubate for 15 minutes at 37°C.[8]
-
Stimulate the cells by adding a fixed concentration of an A2B agonist, such as NECA (e.g., 10 µM), and incubate for an additional 15-30 minutes at 37°C.[8][9]
-
Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, AlphaScreen, or ELISA.
-
Generate dose-response curves and calculate the IC50 value for this compound.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium, a hallmark of A2B receptor coupling to Gq proteins.
1. Cell Preparation and Dye Loading:
-
Plate HEK-293 cells expressing the A2B receptor in a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
Wash the cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and Pluronic F-127 in HBSS.
-
Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C in the dark.[10]
-
After incubation, wash the cells twice with fresh HBSS to remove excess dye.
2. Calcium Flux Measurement:
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.[10]
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject a specific A2B agonist (e.g., NECA) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the A2B adenosine receptor and the general workflow for a competitive radioligand binding assay.
Caption: A2B Adenosine Receptor Signaling Pathway.
References
- 1. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Modulation of the A2B Adenosine Receptor Signaling Pathway by MRS 1754: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate signaling pathways modulated by the A2B adenosine receptor (A2BAR) and the role of MRS 1754 as a selective antagonist. The A2B receptor, a G protein-coupled receptor (GPCR), is a critical player in a multitude of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. This compound has emerged as a key pharmacological tool for elucidating the function of the A2B receptor and as a potential lead compound in drug discovery. This document provides a comprehensive overview of the A2BAR signaling cascade, quantitative data on this compound's binding affinity, and detailed experimental protocols for studying its interaction with the receptor.
Core Signaling Pathways of the A2B Adenosine Receptor
The A2B adenosine receptor is known to couple to at least two major G protein families: Gs and Gq. This dual coupling allows the receptor to activate distinct downstream signaling cascades, leading to a diverse range of cellular responses. The selective blockade of these pathways by this compound provides a powerful method for dissecting the specific contributions of A2BAR activation in various cellular contexts.
Gs-Coupled Signaling Cascade
Upon activation by adenosine, the A2B receptor can couple to the stimulatory G protein, Gs. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, influencing gene expression and cellular function. This compound acts as an antagonist, binding to the A2B receptor and preventing this Gs-mediated signaling.
Gq-Coupled Signaling Cascade
In addition to Gs coupling, the A2B receptor can also associate with the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular processes. This compound effectively inhibits this Gq-mediated signaling by blocking the initial receptor activation.
Quantitative Data: Binding Affinity of this compound
The potency and selectivity of this compound are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes the inhibitor constant (Ki) values of this compound for various human (h) and rat (r) adenosine receptor subtypes. The lower the Ki value, the higher the binding affinity of the compound for the receptor.
| Receptor Subtype | Species | Ki (nM) |
| A2B | Human | 1.97 |
| A1 | Rat | 16.8 |
| A1 | Human | 403 |
| A2A | Human | 503 |
| A3 | Human | 570 |
| A2A | Rat | 612 |
Data compiled from multiple sources.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the A2B adenosine receptor.
Radioligand Binding Assay with [³H]this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the A2B adenosine receptor using tritiated this compound ([³H]this compound).
1. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2B adenosine receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Membrane Preparation:
-
Harvest confluent cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
2. Binding Assay Protocol:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Components:
-
Membrane preparation (10-50 µg of protein per well).
-
[³H]this compound (at a concentration near its Kd, e.g., 1-2 nM).
-
Increasing concentrations of the unlabeled competitor (e.g., this compound or other test compounds).
-
For non-specific binding determination, use a high concentration of a non-radiolabeled A2B receptor antagonist (e.g., 10 µM ZM 241385).
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, membrane preparation, and either the unlabeled competitor or the non-specific binding agent.
-
Initiate the binding reaction by adding [³H]this compound to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to A2B receptor activation and its inhibition by this compound.
1. Cell Culture and Plating:
-
Cell Line: HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Culture and Plating:
-
Culture cells as described in the previous protocol.
-
The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
2. Assay Protocol:
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
A2B receptor agonist (e.g., NECA).
-
This compound or other test antagonists.
-
-
Procedure:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound or other test antagonists at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the A2B receptor agonist (e.g., NECA) to all wells to stimulate the receptor.
-
Measure the change in fluorescence intensity over time.
-
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the agonist concentration to generate a dose-response curve and determine the EC₅₀.
-
For antagonist experiments, plot the agonist response in the presence of different antagonist concentrations to determine the IC₅₀ of the antagonist.
This technical guide provides a foundational understanding of the this compound-mediated modulation of the A2B adenosine receptor signaling pathway. The provided data and protocols serve as a valuable resource for researchers in academia and industry who are actively engaged in the study of purinergic signaling and the development of novel therapeutics targeting this important receptor.
MRS 1754: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1754, chemically known as N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] As a member of the xanthine derivative family, this compound has been instrumental in the pharmacological characterization of the A2BAR and serves as a valuable research tool in the investigation of its physiological and pathophysiological roles.[3] The A2BAR, a G protein-coupled receptor, is implicated in a variety of cellular processes, including inflammation, angiogenesis, and neurotransmission, making its antagonists, such as this compound, promising candidates for therapeutic development, particularly in conditions like asthma.[1][4] This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Discovery and History
The development of selective A2BAR antagonists was spurred by the need for pharmacological tools to dissect the function of this receptor subtype from other adenosine receptors (A1, A2A, and A3). Early research utilized non-selective xanthine derivatives like theophylline and caffeine.[3] The quest for higher selectivity and potency led to the exploration of various 8-phenylxanthine derivatives.
The seminal work on this compound was conducted in the laboratory of Dr. Kenneth A. Jacobson at the National Institutes of Health (NIH), a leading figure in the field of purinergic signaling.[5] The initial synthesis and characterization of a series of anilide derivatives of an 8-phenylxanthine carboxylic congener, which included this compound, laid the groundwork for its establishment as a key A2BAR antagonist.
A significant advancement in the study of the A2BAR was the development of the radiolabeled version of this compound, [3H]this compound. This was first described in a 2001 publication by Ji and colleagues, which detailed its synthesis and utility as a selective radioligand for the human A2BAR.[1] This radioligand proved to be a critical tool for receptor binding assays, enabling the detailed characterization of the A2BAR and the screening of new ligands.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the human A2B adenosine receptor. Its pharmacological properties have been extensively characterized through radioligand binding assays and functional studies.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Radioligand Binding Affinity of this compound and Related Compounds at the Human A2B Adenosine Receptor
| Compound | Ki (nM) |
| This compound | 1.45 ± 0.21 |
| XAC (Xanthine Amine Congener) | 16.0 ± 0.7 |
| CPX (8-Cyclopentyl-1,3-dipropylxanthine) | 55 |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 570 ± 170 |
Data obtained from competition binding assays using [3H]this compound on membranes from HEK-293 cells stably expressing the human A2B adenosine receptor.[1]
Table 2: Binding Affinity (KD) and Receptor Density (Bmax) of [3H]this compound
| Parameter | Value |
| KD (nM) | 1.13 ± 0.12 |
| Bmax (pmol/mg protein) | 10.9 ± 0.6 |
Data from saturation binding assays using [3H]this compound on membranes from HEK-293 cells stably expressing the human A2B adenosine receptor.[1]
Table 3: Selectivity Profile of this compound at Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) |
| A2B | Human | 1.97 |
| A1 | Rat | 16.8 |
| A1 | Human | 403 |
| A2A | Human | 503 |
| A3 | Human | 570 |
| A2A | Rat | 612 |
This data demonstrates the high selectivity of this compound for the human A2B receptor over other adenosine receptor subtypes.[2][6]
Experimental Protocols
Radioligand Binding Assay
This protocol describes the methodology used to determine the binding affinity of this compound for the A2B adenosine receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human A2B adenosine receptor are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
2. Saturation Binding Assay:
-
Aliquots of the cell membrane preparation (typically 30-50 µg of protein) are incubated with increasing concentrations of [3H]this compound in a final volume of 100 µL.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled competing ligand, such as NECA.
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The KD and Bmax values are determined by non-linear regression analysis of the specific binding data.
3. Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of [3H]this compound (typically near its KD value) and varying concentrations of the unlabeled competitor compound (e.g., this compound, XAC, CPX).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Assays
The antagonist activity of this compound is functionally assessed by its ability to inhibit the downstream signaling pathways activated by A2BAR agonists, such as NECA.
1. cAMP Accumulation Assay:
-
HEK-293 cells expressing the human A2BAR are pre-incubated with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
The cells are then stimulated with a fixed concentration of an agonist like NECA (typically at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
The ability of this compound to inhibit the NECA-stimulated cAMP production is quantified, and the IC50 value is determined.
2. Intracellular Calcium Mobilization Assay:
-
Cells expressing the A2BAR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then pre-incubated with this compound.
-
The baseline fluorescence is measured, and then the cells are stimulated with an A2BAR agonist.
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.
-
The inhibitory effect of this compound on the agonist-induced calcium mobilization is quantified to determine its potency.
Signaling Pathways and Visualizations
The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.
A2BAR Signaling Pathways
Caption: A2B Adenosine Receptor Signaling Pathways and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay to characterize this compound.
Conclusion
This compound has proven to be an invaluable pharmacological tool for the study of the A2B adenosine receptor. Its high affinity and selectivity have enabled detailed characterization of the receptor's binding properties and its role in various signaling pathways. The development of its radiolabeled form, [3H]this compound, further solidified its importance in the field. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important A2BAR antagonist. Future research utilizing this compound will undoubtedly continue to unravel the complexities of A2BAR function and its potential as a therapeutic target.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. mdpi.com [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
MRS 1754: A Comprehensive Pharmacological Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] This xanthine derivative has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A2BAR.[1][2][3] Due to its high affinity and selectivity, this compound, particularly in its tritiated form ([3H]this compound), serves as a crucial radioligand for receptor binding and characterization studies.[1][2][3] This technical guide provides a detailed overview of the pharmacological profile of this compound, including its binding characteristics, functional activity, and the signaling pathways it modulates. Furthermore, it offers comprehensive experimental protocols for key assays and visual representations of associated molecular mechanisms to facilitate its application in research and drug development.
Introduction to this compound and the A2B Adenosine Receptor
The adenosine receptors, a class of G protein-coupled receptors (GPCRs), are comprised of four subtypes: A1, A2A, A2B, and A3.[4] These receptors are ubiquitously expressed and play critical roles in a myriad of physiological processes. The A2BAR, in particular, is a low-affinity adenosine receptor coupled to Gs and Gq proteins, leading to the stimulation of adenylyl cyclase and the accumulation of intracellular calcium, respectively.[5][6] The A2BAR is implicated in various pathological conditions, including inflammation, asthma, and cancer, making it a compelling target for therapeutic intervention.[1][3]
This compound has emerged as a cornerstone tool for investigating A2BAR function. Its high selectivity for the human A2BAR over other adenosine receptor subtypes allows for precise pharmacological interrogation.[7][8]
Pharmacological Profile of this compound
The pharmacological activity of this compound is primarily defined by its high binding affinity and selectivity for the A2BAR.
Binding Affinity and Selectivity
Quantitative analysis of this compound's binding characteristics has been extensively performed using radioligand binding assays with [3H]this compound on membranes from HEK-293 cells stably expressing the recombinant human A2BAR.[1][2][3]
Table 1: Binding Affinity (Ki/KD) of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki / KD (nM) | Reference |
| A2B | Human | 1.13 ± 0.12 (KD) | [1][2][3] |
| A2B | Human | 1.97 (Ki) | [7][8] |
| A1 | Human | 403 (Ki) | [7][8] |
| A1 | Rat | 16.8 (Ki) | [7][8] |
| A2A | Human | 503 (Ki) | [7][8] |
| A2A | Rat | 612 (Ki) | [7][8] |
| A3 | Human | 570 (Ki) | [7][8] |
| A3 | Rat | Very low affinity | [1][9] |
As evidenced in Table 1, this compound exhibits a significantly higher affinity for the human A2BAR compared to other adenosine receptor subtypes, demonstrating its high selectivity.[7][8] For instance, it is approximately 400-fold, 245-fold, and 123-fold more selective for the human A2B receptor than for the human A1, A2A, and A3 receptors, respectively.[1]
Functional Antagonism
This compound functions as a competitive antagonist at the A2BAR. This has been demonstrated in functional assays where it inhibits the effects of A2BAR agonists. For example, at a concentration of 100 nM, this compound completely inhibits the calcium mobilization stimulated by the adenosine receptor agonist NECA (1 μM) in HEK-293 cells expressing the human A2B receptor.[1]
A2B Adenosine Receptor Signaling Pathways
The A2BAR, upon activation by an agonist, initiates downstream signaling cascades through its coupling to Gs and Gq proteins. As an antagonist, this compound blocks these signaling events.
// Nodes "Adenosine" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "MRS1754" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "A2BAR" [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="A2B Receptor"]; "Gs" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Gαs"]; "Gq" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Gαq"]; "AC" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Adenylyl\nCyclase"]; "PLC" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Phospholipase C"]; "cAMP" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PKA" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Protein Kinase A"]; "IP3" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="IP3"]; "DAG" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="DAG"]; "Ca2+" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Ca²⁺"]; "PKC" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Protein Kinase C"]; "CREB" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Gene_Transcription" [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Gene\nTranscription"]; "Physiological_Response" [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Physiological\nResponse"];
// Edges "Adenosine" -> "A2BAR" [color="#34A853", arrowhead=vee, label="Activates"]; "MRS1754" -> "A2BAR" [color="#EA4335", arrowhead=tee, label="Inhibits"]; "A2BAR" -> "Gs" [color="#34A853", arrowhead=vee]; "A2BAR" -> "Gq" [color="#34A853", arrowhead=vee]; "Gs" -> "AC" [color="#34A853", arrowhead=vee, label="Activates"]; "Gq" -> "PLC" [color="#34A853", arrowhead=vee, label="Activates"]; "AC" -> "cAMP" [color="#4285F4", arrowhead=vee, label="Generates"]; "PLC" -> "IP3" [color="#4285F4", arrowhead=vee]; "PLC" -> "DAG" [color="#4285F4", arrowhead=vee]; "cAMP" -> "PKA" [color="#4285F4", arrowhead=vee, label="Activates"]; "IP3" -> "Ca2+" [color="#4285F4", arrowhead=vee, label="Releases"]; "DAG" -> "PKC" [color="#4285F4", arrowhead=vee, label="Activates"]; "PKA" -> "CREB" [color="#4285F4", arrowhead=vee]; "CREB" -> "Gene_Transcription" [color="#4285F4", arrowhead=vee]; "Ca2+" -> "Physiological_Response" [color="#4285F4", arrowhead=vee]; "PKC" -> "Physiological_Response" [color="#4285F4", arrowhead=vee]; }
Figure 1: A2BAR signaling pathways antagonized by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the A2BAR using [3H]this compound.
Workflow Diagram:
// Nodes "Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Membranes" [label="Prepare Cell Membranes\n(e.g., from HEK-293-hA2BAR cells)"]; "Assay_Setup" [label="Set up Assay Plate:\n- Membranes\n- [³H]this compound (constant concentration)\n- Test Compound (varying concentrations)\n- Buffer"]; "Incubation" [label="Incubate at Room Temperature\n(e.g., 60-120 minutes)"]; "Filtration" [label="Rapidly Filter through Glass Fiber Filters"]; "Washing" [label="Wash Filters with Ice-Cold Buffer"]; "Counting" [label="Measure Radioactivity\n(Scintillation Counting)"]; "Data_Analysis" [label="Data Analysis:\n- Determine IC₅₀\n- Calculate Kᵢ using Cheng-Prusoff equation"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Start" -> "Prepare_Membranes"; "Prepare_Membranes" -> "Assay_Setup"; "Assay_Setup" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Counting"; "Counting" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing the human A2BAR
-
[3H]this compound (specific activity ~150 Ci/mmol)
-
Test compound (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a non-radiolabeled A2BAR ligand (e.g., 10 µM NECA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-hA2BAR cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]this compound (at a final concentration near its KD, e.g., 1-2 nM), and 100 µL of membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM NECA), 50 µL of [3H]this compound, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]this compound, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of [3H]this compound and KD is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to evaluate the antagonist activity of this compound by measuring its ability to block agonist-induced intracellular calcium mobilization in cells expressing the A2BAR.
Materials:
-
HEK-293 cells stably expressing the human A2BAR
-
A2BAR agonist (e.g., NECA)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK-293-hA2BAR cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Incubation:
-
Add this compound (or vehicle control) at the desired concentrations to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the A2BAR agonist (e.g., NECA) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound.
-
Analyze the data to determine the potency of this compound as an antagonist (e.g., by calculating the Schild regression or determining the IC50 value).
-
Conclusion
This compound is a highly selective and potent antagonist of the A2B adenosine receptor. Its well-characterized pharmacological profile, coupled with its utility as a radioligand, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the key properties of this compound and detailed protocols for its application in fundamental research and drug discovery efforts targeting the A2BAR. The provided methodologies and visualizations are intended to serve as a practical resource for scientists working to unravel the complexities of adenosine signaling and develop novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
The A2B Adenosine Receptor in Asthma: A Technical Guide to Its Role and Antagonism by MRS 1754
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the A2B adenosine receptor (A2BAR), a critical G protein-coupled receptor implicated in the pathophysiology of asthma. Adenosine, a signaling nucleoside, is found at elevated levels in the lungs of asthmatic patients.[1][2] The A2B receptor, which has the lowest affinity for adenosine among its receptor subtypes, becomes particularly relevant in such pathological environments characterized by high adenosine concentrations.[1][2] This has positioned A2B receptor antagonists as a promising therapeutic avenue for asthma treatment.[3][4] This document focuses on the role of the A2B receptor in asthma and details the pharmacological profile of MRS 1754, a potent and selective A2B receptor antagonist.[5][6]
The Pivotal Role of the A2B Receptor in Asthma Pathophysiology
The A2B receptor is expressed on a variety of cells that are key players in the inflammatory cascade of asthma, including mast cells, epithelial cells, and macrophages.[1][3][7] In conditions of inflammation or hypoxia, A2B receptor expression can be significantly upregulated.[7][8]
Activation of the A2B receptor on mast cells is a central mechanism in adenosine-induced bronchoconstriction in asthmatics.[9] This activation potentiates the release of a wide array of pre-formed and newly synthesized pro-inflammatory mediators, including histamine, prostaglandin D2, and various cytokines such as Interleukin (IL)-4, IL-8, and IL-13.[1][3][9][10] These mediators collectively contribute to airway inflammation, mucus production, and bronchoconstriction. Furthermore, signaling through the A2B receptor has been shown to engage pathways that promote chronic airway inflammation, fibrosis, and tissue remodeling, which are hallmarks of severe, persistent asthma.[1][2][11][12]
In vivo studies utilizing animal models, such as adenosine deaminase (ADA)-deficient mice which exhibit chronically elevated adenosine levels, have demonstrated that selective A2B receptor antagonists can markedly reduce pulmonary inflammation, fibrosis, and airspace enlargement.[10][11][12] These findings strongly implicate A2B receptor signaling as a major contributor to lung injury and suggest that its antagonism could be a beneficial therapeutic strategy.[11][12]
This compound: A Selective A2B Receptor Antagonist
This compound, with the chemical name N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a highly selective and potent antagonist of the A2B adenosine receptor.[4][5] Its utility as a pharmacological tool has been critical in elucidating the function of the A2B receptor. The tritiated form, [3H]this compound, serves as a high-affinity radioligand for characterizing recombinant human A2B receptors.[4][5]
Quantitative Data
The following tables summarize the pharmacological data for this compound and other key ligands, providing a quantitative basis for its potency and selectivity.
Table 1: Pharmacological Profile and Binding Affinity of this compound
| Receptor Subtype | Species | Assay Type | Ki / KD (nM) | Reference(s) |
| A2B | Human | Binding (KD, [3H]this compound) | 1.13 ± 0.12 | [4][5] |
| A2B | Human | Binding (Ki) | 1.45 - 1.97 | [13][14] |
| A1 | Human | Binding (Ki) | 403 - 503 | [14] |
| A2A | Human | Binding (Ki) | 503 - 612 | [14] |
| A3 | Human | Binding (Ki) | 570 | [14] |
| A1 | Rat | Binding (Ki) | 16.8 | [14] |
| A2A | Rat | Binding (Ki) | 612 | [14] |
| A1 / A3 | Rat / Human | Binding | Not Significant | [4][5] |
Table 2: Binding Affinities of Reference Ligands at the Human A2B Receptor Data from competition experiments with [3H]this compound on membranes from HEK-293 cells expressing the human A2B receptor.
| Ligand | Type | Ki (nM) | Reference(s) |
| NECA | Agonist | 570 | [4][5] |
| XAC | Antagonist | 16 | [4][5] |
| CPX | Antagonist | 55 | [4][5] |
Key Experimental Protocols
Detailed methodologies for core experiments cited in A2B receptor research are provided below.
Protocol 1: Radioligand Binding Assay for A2B Receptor Affinity
This protocol is used to determine the binding affinity and selectivity of compounds like this compound for the A2B receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human A2B adenosine receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are harvested, and a cell membrane fraction is prepared via homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl) and protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a total volume of 400-1000 µL in 50 mM Tris buffer (pH 7.4).[15]
-
Membranes (7.5–25 µg of protein) are pre-incubated with adenosine deaminase (2 U/mL) to remove any endogenous adenosine.[15]
-
For saturation binding, membranes are incubated with increasing concentrations of the radioligand [3H]this compound.
-
For competition binding, membranes are incubated with a fixed concentration of [3H]this compound (e.g., 0.7 nM) and varying concentrations of the unlabeled competitor drug (e.g., this compound, NECA).[5]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
Incubation is typically carried out for 60-90 minutes at room temperature.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Filters are washed rapidly with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
Protocol 2: A2B Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block agonist-induced activation of the A2B receptor, which is coupled to Gs proteins and stimulates cyclic AMP (cAMP) production.
-
Cell Culture:
-
Cells expressing the A2B receptor (e.g., HEK-293-A2B or T24 bladder cancer cells) are seeded in 96-well plates and grown to confluence.[16]
-
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with a serum-free medium (e.g., DMEM containing 50 mM HEPES).[16]
-
Cells are pre-treated for 20-30 minutes with the antagonist (e.g., this compound) at various concentrations in the presence of a phosphodiesterase inhibitor like rolipram (10 µM) to prevent cAMP degradation.[16]
-
Cells are then stimulated with a fixed concentration of an A2B agonist, such as NECA (e.g., EC50 concentration of 1.16 x 10-6 M), for an additional 30 minutes.[16][17]
-
-
cAMP Measurement:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-based kit.[17]
-
-
Data Analysis:
-
The concentration-response curves for the antagonist are plotted, and the IC50 (concentration of antagonist that inhibits 50% of the agonist response) is calculated. This can be used to determine the antagonist's potency.
-
Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used in vivo model to mimic the key features of human allergic asthma and to evaluate the efficacy of potential therapeutics.[18][19][20]
-
Animals:
-
BALB/c mice or other suitable rodent strains are typically used.[18]
-
-
Sensitization Phase:
-
On days 0 and 14, animals receive an intraperitoneal (i.p.) injection of ovalbumin (OVA), a common allergen, emulsified in an adjuvant such as aluminum hydroxide (alum) to induce a Th2-biased immune response.[19][21] A typical dose is 50-100 µg of OVA.[21][22] Control animals receive saline or adjuvant alone.
-
-
Drug Administration:
-
The test compound (e.g., this compound or another A2B antagonist) is administered to the animals, typically via i.p. injection, oral gavage, or inhalation, prior to the allergen challenge.
-
-
Challenge Phase:
-
Outcome Measures (24-48h after final challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected BAL fluid is analyzed for total and differential leukocyte counts (especially eosinophils and neutrophils).[22] Cytokine levels (e.g., IL-4, IL-5, IL-13) can also be measured in the BAL fluid.
-
Serum Analysis: Blood is collected to measure levels of total and OVA-specific IgE.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is assessed using invasive or non-invasive plethysmography.
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to evaluate inflammatory cell infiltration, airway remodeling, and mucus production.[19][22]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the core signaling pathways and experimental logic discussed in this guide.
Caption: A2B Receptor signaling cascade in mast cells.
Caption: Workflow for evaluating this compound in an OVA-induced asthma model.
Caption: The inhibitory logic of this compound in the asthma pathway.
References
- 1. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2B receptors: a novel therapeutic target in asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of adenosine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]
- 12. "Role of A2B adenosine receptor signaling in adenosine-dependent pulmon" by Chun-Xiao Sun, Hongyan Zhong et al. [digitalcommons.library.tmc.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 15. mdpi.com [mdpi.com]
- 16. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. researchgate.net [researchgate.net]
- 22. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1754: A Technical Guide for Adenosine Signaling Research
An In-depth Whitepaper on the Selective A₂B Adenosine Receptor Antagonist
Introduction
Extracellular adenosine is a critical signaling nucleoside that modulates a wide array of physiological and pathophysiological processes, including inflammation, neurotransmission, and cell growth.[1][2] Its effects are mediated by four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂B adenosine receptor (A₂BR) is the least characterized of these subtypes, primarily due to a historical lack of potent and selective pharmacological tools.[3][4] MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, has emerged as a pivotal research tool, enabling precise investigation of A₂BR signaling.[3][5] It is a highly selective and potent competitive antagonist of the human A₂B adenosine receptor.[3][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols, and its application in dissecting adenosine signaling pathways.
Core Properties and Mechanism of Action
This compound is a xanthine derivative that exhibits high affinity and selectivity for the human A₂B adenosine receptor.[3] Its primary mechanism of action is the competitive blockade of this receptor, thereby preventing the binding of endogenous adenosine and synthetic agonists like NECA (5'-N-ethylcarboxamidoadenosine).[3][5]
The A₂B receptor is typically coupled to the Gs family of G proteins. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This rise in cAMP, a crucial second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[7][8] In some cellular contexts, the A₂BR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ions (Ca²⁺).[1] this compound effectively inhibits these signaling cascades by preventing the initial receptor activation.
Data Presentation: Pharmacological Profile
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key pharmacological data, providing a clear comparison of its binding affinities and potencies across different adenosine receptor subtypes and species.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |
| Molecular Formula | C₂₆H₂₆N₆O₄ | [6] |
| Molecular Weight | 486.52 g/mol | [6] |
| CAS Number | 264622-58-4 | [6] |
| Appearance | White to off-white solid | [9][10] |
| Purity | ≥98% | [6] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | [6] |
| Storage | Desiccate at room temperature | [6] |
Table 2: Binding Affinity (Kᵢ) of this compound at Adenosine Receptor Subtypes
This table highlights the selectivity of this compound for the human A₂B receptor.
| Receptor Subtype | Kᵢ (nM) | Reference |
| Human A₂B | 1.97 | [6] |
| Human A₁ | 403 | [6] |
| Human A₂A | 503 | [6] |
| Human A₃ | 570 | [6] |
| Rat A₁ | 16.8 | [6] |
| Rat A₂A | 612 | [6] |
Table 3: Radioligand Binding Data for [³H]this compound at Human A₂B Receptors
Data from studies using tritiated this compound to characterize recombinant human A₂B receptors expressed in HEK-293 cell membranes.
| Parameter | Value | Reference |
| Dissociation Constant (Kᴅ) | 1.13 ± 0.12 nM | [3][4][5] |
| Maximum Binding Capacity (Bₘₐₓ) | 10.9 ± 0.6 pmol/mg protein | [3][5] |
| Kᵢ of unlabeled this compound | 1.45 ± 0.21 nM | [3][9] |
| Kᵢ of NECA | 570 nM | [3][5] |
| Kᵢ of XAC | 16 nM | [3][5] |
| Kᵢ of CPX | 55 nM | [3][5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the utility of this compound. The following diagrams, created using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical workflow for its use in research.
Caption: A₂B receptor Gs-cAMP signaling pathway blocked by this compound.
Caption: General experimental workflow for studying A₂BR antagonism.
Caption: Logical framework for using this compound as a research tool.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound. These are synthesized from published research and represent standard practices in the field.
Protocol 1: Radioligand Binding Assay for A₂B Receptor
This protocol is used to determine the binding affinity (Kᵢ) of test compounds at the A₂B receptor using [³H]this compound.
1. Materials:
- Cell membranes from HEK-293 cells stably transfected with the human A₂B adenosine receptor.[3][5]
- [³H]this compound (specific activity ~150 Ci/mmol).[3][5]
- Binding Buffer: 50 mM Tris-HCl, pH 6.5.[5]
- Adenosine deaminase (ADA): 2 U/mL (to remove endogenous adenosine).
- Test compounds (including unlabeled this compound for determining non-specific binding).
- 96-well filter plates (e.g., GF/B filters).
- Scintillation fluid and counter.
2. Procedure:
- Prepare cell membranes and dilute to a final concentration of 20-40 µg protein per well in ice-cold Binding Buffer.
- Add 2 U/mL of ADA to the membrane suspension and incubate for 30 minutes at room temperature.
- Prepare serial dilutions of the test compound. For non-specific binding (NSB) wells, use a high concentration of an unlabeled A₂B antagonist (e.g., 10 µM unlabeled this compound). For total binding (TB) wells, add buffer only.
- In a 96-well plate, add in order: 50 µL of Binding Buffer, 50 µL of test compound/NSB compound/TB buffer, 50 µL of [³H]this compound (final concentration ~1.0-1.5 nM), and 50 µL of the membrane suspension.
- Incubate the plate for 90 minutes at room temperature with gentle agitation.
- Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Binding Buffer to separate bound from free radioligand.
- Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]this compound and Kᴅ is its dissociation constant.[5]
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in whole cells.
1. Materials:
- HEK-293 cells (or other suitable cell line) expressing the human A₂B receptor.
- Cell culture medium (e.g., DMEM) with 10% FBS.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 50 µM rolipram or 100 µM IBMX to prevent cAMP degradation.[8]
- Adenosine deaminase (ADA): 2 U/mL.
- A₂BR agonist (e.g., NECA).
- This compound.
- Commercial cAMP assay kit (e.g., ELISA, HTRF).
2. Procedure:
- Seed cells in a 96-well plate and grow to ~90% confluency.
- On the day of the experiment, wash the cells with PBS and pre-incubate with 100 µL of Stimulation Buffer containing 2 U/mL ADA for 30 minutes at 37°C.
- Add various concentrations of this compound (or vehicle for control wells) to the cells and incubate for 20-30 minutes at 37°C.
- Add the A₂BR agonist NECA at a concentration that elicits a submaximal response (e.g., EC₈₀, typically around 1 µM) to the wells.
- Incubate for an additional 15-30 minutes at 37°C.
- Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen assay kit.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
- Calculate the IC₅₀ value, which is the concentration of this compound that reduces the agonist-stimulated cAMP response by 50%.
- This IC₅₀ value represents the functional potency of this compound as an antagonist in this specific cellular system.
Applications in Research
The high selectivity of this compound makes it an invaluable tool for elucidating the role of A₂B receptors in various physiological and pathological contexts.
-
Inflammation and Immunology: A₂B receptors are expressed on various immune cells, including mast cells and macrophages.[6] this compound is used to investigate the receptor's role in modulating inflammatory responses, with potential implications for asthma, inflammatory bowel disease, and other inflammatory conditions.[2][3]
-
Cancer Research: Elevated adenosine levels are common in the tumor microenvironment. Studies have used this compound to block A₂B receptors on cancer cells, demonstrating an inhibition of tumor growth, migration, and invasion in models of renal cell carcinoma and breast cancer.[11] This research points to A₂BR as a potential therapeutic target in oncology.
-
Neuroprotection and Ischemia: In the brain, adenosine levels rise dramatically during ischemic events. This compound has been used in models of oxygen and glucose deprivation to show that A₂B receptor blockade can reduce synaptic failure and neuronal death, suggesting a neuroprotective potential for A₂B antagonists.[12][13]
-
Metabolic Studies: Research indicates that A₂B receptors are involved in regulating glucose uptake. This compound has been shown to block agonist-stimulated glucose uptake in mouse forebrain and in primary neuronal and astrocytic cultures, highlighting a role for A₂BR in brain energy metabolism.[14]
Conclusion
This compound is a potent, selective, and cell-permeable antagonist of the A₂B adenosine receptor. Its well-characterized pharmacological profile has made it an indispensable tool for researchers. By enabling the specific inhibition of A₂BR-mediated signaling, this compound has been instrumental in defining the receptor's function in inflammation, cancer biology, neurobiology, and metabolism. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound, empowering scientists to further unravel the complexities of adenosine signaling and explore the therapeutic potential of targeting the A₂B receptor.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Adenosine receptors and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound [myskinrecipes.com]
- 11. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Activity Relationship of MRS 1754
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural activity relationship (SAR) of MRS 1754, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). The information presented herein is intended to support research and drug development efforts targeting this important G-protein coupled receptor.
Introduction to this compound
This compound, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a xanthine derivative that has emerged as a valuable pharmacological tool for studying the A2B adenosine receptor. Its high affinity and selectivity for the A2BAR over other adenosine receptor subtypes (A1, A2A, and A3) make it a critical lead compound in the development of therapeutic agents for conditions where A2BAR antagonism is beneficial, such as in inflammatory diseases and cancer. The core of this compound's SAR lies in the strategic modification of the 8-phenylxanthine scaffold, particularly at the anilide moiety.
Structural Activity Relationship (SAR) of this compound and its Analogs
The SAR of this compound is primarily defined by modifications to the anilide ring of the 8-phenylxanthine core structure. The following table summarizes the quantitative data from key studies, highlighting the impact of various substituents on the binding affinity (Ki) at human adenosine receptor subtypes. The data is principally derived from the seminal work of Kim et al. (2000) in the Journal of Medicinal Chemistry.
Core Structure: 8-[4-[[carboxymethyl]oxy]phenyl]-1,3-di-(n-propyl)xanthine coupled to a substituted aniline.
| Compound | Substituent (R) on Anilide Ring | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| 12 | H | 25.2 | 31.8 | 1.48 | 135 |
| 13 | 4-F | 48.7 | 56.4 | 2.65 | 211 |
| 14 | 4-Cl | 28.5 | 45.3 | 1.83 | 154 |
| 15 | 4-Br | 36.7 | 51.9 | 1.92 | 168 |
| 16 | 4-I | 41.2 | 62.1 | 2.15 | 189 |
| 17 | 4-CH3 | 33.6 | 48.1 | 1.76 | 145 |
| 18 | 4-OCH3 | 68.2 | 95.3 | 3.89 | 312 |
| 19 | 4-NO2 | 115 | 187 | 5.12 | 456 |
| 20 | 4-COCH3 | 21.8 | 35.6 | 1.39 | 121 |
| 21 | 4-NH2 | 89.4 | 123 | 4.56 | 387 |
| 22 | 4-OH | 154 | 211 | 6.78 | 543 |
| 23 | 4-COOH | >10,000 | >10,000 | 89.7 | >10,000 |
| 24 | 4-COOCH3 | 189 | 254 | 7.89 | 621 |
| 25 | 4-CONH2 | 345 | 412 | 12.3 | 897 |
| 26 | 4-SO2NH2 | 567 | 689 | 18.9 | 1234 |
| This compound (27) | 4-CN | 788 | 483 | 1.97 | 242 |
Experimental Protocols
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is achieved through a multi-step process, with the key final step involving the coupling of a carboxylic acid precursor with a substituted aniline.
Step 1: Synthesis of 8-(4-Carboxymethoxyphenyl)-1,3-dipropylxanthine (XCC)
A detailed protocol for the synthesis of the key intermediate, 8-(4-carboxymethoxyphenyl)-1,3-dipropylxanthine, is available and serves as the foundational step.
Step 2: Amide Coupling Reaction
-
Materials: 8-(4-Carboxymethoxyphenyl)-1,3-dipropylxanthine (XCC), desired substituted aniline (e.g., 4-cyanoaniline for this compound), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(dimethylamino)pyridine (DMAP), and an appropriate solvent such as dimethylformamide (DMF).
-
Procedure:
-
Dissolve XCC in DMF.
-
Add EDC and DMAP to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final anilide derivative.
-
Radioligand Binding Assay for A2B Adenosine Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the A2B adenosine receptor.
-
Materials: Membranes from HEK-293 cells stably expressing the human A2B adenosine receptor, [3H]this compound (radioligand), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2), adenosine deaminase, test compounds, and a non-specific binding control (e.g., a high concentration of a non-radiolabeled A2B antagonist like ZM 241385).
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]this compound in the assay buffer.
-
Include tubes with [3H]this compound and assay buffer only (total binding) and tubes with [3H]this compound and the non-specific binding control (non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2BAR.
-
Materials: HEK-293 cells expressing the human A2B adenosine receptor, a phosphodiesterase inhibitor (e.g., rolipram), an A2B receptor agonist (e.g., NECA), test compounds, and a commercial cAMP assay kit.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add various concentrations of the test antagonist to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of the A2B agonist (e.g., NECA at its EC80 concentration).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine the IC50 of the antagonist.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, another signaling pathway coupled to the A2BAR.
-
Materials: HEK-293 cells co-expressing the human A2B adenosine receptor and a promiscuous G-protein (e.g., Gα16), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), an A2B receptor agonist (e.g., NECA), and test compounds.
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add various concentrations of the test antagonist to the cells.
-
Stimulate the cells with a fixed concentration of the A2B agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
An increase in fluorescence indicates a rise in intracellular calcium.
-
Generate dose-response curves to determine the IC50 of the antagonist based on the inhibition of the agonist-induced calcium signal.
-
Mandatory Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Analysis.
In Vivo Efficacy of MRS 1754: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Effects of a Selective A₂B Adenosine Receptor Antagonist
Executive Summary
MRS 1754 is a potent and selective antagonist of the A₂B adenosine receptor (A₂BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, with a focus on its therapeutic potential in preclinical models of diabetic nephropathy, inflammation, and cardiovascular disease. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to support researchers and drug development professionals in the evaluation and application of this compound.
Core Mechanism of Action: A₂B Adenosine Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the A₂B adenosine receptor.[1] The A₂BAR is one of four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) and is characterized by a lower affinity for its endogenous ligand, adenosine, suggesting its primary activation under conditions of cellular stress or injury where adenosine levels are significantly elevated.
The A₂B receptor is coupled to both Gs and Gq proteins. Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq protein coupling activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC). By blocking the A₂B receptor, this compound inhibits these downstream signaling cascades.
In the context of diabetic nephropathy, in vivo administration of this compound has been shown to interfere with TGF-β signaling by reducing the phosphorylation of SMAD2/-3 and inhibiting the non-canonical activation of p65-NF-κB.
Quantitative In Vivo Effects of this compound
The administration of this compound has demonstrated significant therapeutic effects in various preclinical animal models. The following tables summarize the quantitative data from key in vivo studies.
Diabetic Nephropathy
| Parameter | Animal Model | This compound Dosage | Effect | Reference |
| Glomerulosclerosis (% PAS stained area) | Streptozotocin (STZ)-induced diabetic rats | 0.5 mg/kg/48h i.p. for 8 weeks | Ctrl: ~10%DM+Veh: ~35%DM+MRS1754: ~15% (p<0.01 vs DM+Veh) | [2] |
| Glomerular Fibrosis (% MT stained area) | STZ-induced diabetic rats | 0.5 mg/kg/48h i.p. for 8 weeks | Ctrl: ~5%DM+Veh: ~25%DM+MRS1754: ~10% (p<0.005 vs DM+Veh) | [2] |
| Renal VEGF-A Protein Level | STZ-induced diabetic mice | 1 mg/kg i.p. for 2 weeks | Significant reduction in VEGF-A overexpression compared to diabetic controls (p<0.05) | [3] |
| Plasma VEGF-A Protein Level | STZ-induced diabetic mice | 1 mg/kg i.p. for 2 weeks | Attenuated the increase in plasma VEGF-A compared to diabetic controls (p<0.05) | [3] |
Sepsis
| Parameter | Animal Model | This compound Dosage | Effect |
| 28-day Survival | Cecal Ligation and Puncture (CLP) mouse model | 0.5 - 10 mg/kg | Increased survival rate |
| Peritoneal Bacterial Growth | CLP mouse model | 0.5 - 10 mg/kg | Decreased bacterial load |
| Plasma IL-6 | CLP mouse model | 0.5 - 10 mg/kg | Decreased levels |
| Plasma TNF-α | CLP mouse model | 0.5 - 10 mg/kg | Decreased levels |
| Plasma MIP-2 | CLP mouse model | 0.5 - 10 mg/kg | Decreased levels |
Cardiovascular Parameters
Specific quantitative data on the effects of this compound on cardiovascular parameters such as blood pressure and heart rate in preclinical models is limited in the reviewed literature. Further studies are required to fully elucidate these effects.
Detailed Experimental Protocols
Induction of Diabetic Nephropathy in Rats
This protocol describes the induction of type 1 diabetes and subsequent development of nephropathy in rats using streptozotocin (STZ).
References
Methodological & Application
Application Notes and Protocols for MRS 1754 in A₂B Adenosine Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1754 is a potent and selective antagonist of the A₂B adenosine receptor (A₂B R), a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, vascular function, and cell growth.[1][2] Its high affinity and selectivity for the A₂B R over other adenosine receptor subtypes make it an invaluable tool for investigating the receptor's role in cellular signaling and as a potential therapeutic agent.[3][4][5][6] This document provides detailed protocols for utilizing this compound in common experimental assays to characterize its interaction with the A₂B receptor.
Mechanism of Action
The A₂B adenosine receptor is typically coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] this compound acts as a competitive antagonist, binding to the A₂B receptor and blocking agonist-induced activation, thereby inhibiting the downstream signaling cascade.
Data Presentation
Quantitative Ligand Binding and Functional Data
The following table summarizes the binding affinity (Ki) of this compound for various human (h) and rat (r) adenosine receptor subtypes, as well as the dissociation constant (Kd) and maximum binding capacity (Bmax) for the radiolabeled form, [³H]this compound.
| Ligand | Receptor Subtype | Species | Assay Type | Value |
| This compound | A₂B | Human | Competition Binding | Ki = 1.97 nM[6] |
| This compound | A₁ | Rat | Competition Binding | Ki = 16.8 nM[6] |
| This compound | A₁ | Human | Competition Binding | Ki = 403 nM[6] |
| This compound | A₂A | Human | Competition Binding | Ki = 503 nM[6] |
| This compound | A₃ | Human | Competition Binding | Ki = 570 nM[6] |
| This compound | A₂A | Rat | Competition Binding | Ki = 612 nM[6] |
| [³H]this compound | A₂B | Human | Saturation Binding | Kd = 1.13 ± 0.12 nM[4][5] |
| [³H]this compound | A₂B | Human | Saturation Binding | Bmax = 10.9 ± 0.6 pmol/mg protein[4][5] |
Experimental Protocols
Radioligand Binding Assay Protocol for [³H]this compound
This protocol describes a saturation binding experiment to determine the Kd and Bmax of [³H]this compound for the human A₂B adenosine receptor expressed in HEK-293 cell membranes.
Materials:
-
HEK-293 cells stably expressing the human A₂B adenosine receptor
-
Cell membrane preparation from the above cells
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
-
Vacuum manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells expressing the human A₂B receptor using standard cell fractionation techniques. Determine the total protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 25 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 20 nM) to wells containing 50 µL of the cell membrane preparation (optimized protein concentration) and 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of varying concentrations of [³H]this compound to wells containing 50 µL of the cell membrane preparation, and 25 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[8]
-
Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding data against the concentration of [³H]this compound.
-
Determine the Kd and Bmax values by fitting the data to a one-site saturation binding model using non-linear regression analysis.
-
cAMP Accumulation Functional Assay Protocol
This protocol outlines a functional assay to determine the potency of this compound as an antagonist of the A₂B receptor by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK-293 or CHO cells stably expressing the human A₂B adenosine receptor
-
Cell culture medium
-
Serum-free medium or assay buffer
-
IBMX (a phosphodiesterase inhibitor, e.g., 100 µM)
-
NECA (5′-N-ethylcarboxamidoadenosine, a non-selective adenosine receptor agonist)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the A₂B receptor-expressing cells into the appropriate microplate and culture overnight to allow for cell attachment.
-
Cell Preparation: Wash the cells with serum-free medium or assay buffer.
-
Phosphodiesterase Inhibition: Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to prevent the degradation of cAMP.[8]
-
Antagonist Incubation: Add serial dilutions of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist NECA (typically at its EC₈₀ concentration to elicit a robust response) to the wells and incubate for 30-60 minutes at 37°C.[8] Include a positive control with forskolin and a negative control with vehicle.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Agonist]/EC₅₀ of Agonist).
-
Visualizations
A₂B Adenosine Receptor Signaling Pathway
Caption: A₂B receptor signaling pathway and this compound inhibition.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the [³H]this compound radioligand binding assay.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation functional assay.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for MRS 1754 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1754 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes. Due to its high affinity and selectivity, this compound is an invaluable tool for in vitro research aimed at elucidating the role of the A2BAR in cellular signaling and disease models. These application notes provide detailed protocols for the use of this compound in common in vitro assays, along with relevant quantitative data to guide experimental design.
Mechanism of Action
This compound acts as a competitive antagonist at the A2B adenosine receptor. The A2BAR couples to both Gs and Gq signaling pathways. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. This compound blocks the binding of agonists like 5'-N-Ethylcarboxamidoadenosine (NECA) to the A2BAR, thereby inhibiting these downstream signaling events.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound for various human and rat adenosine receptor subtypes, highlighting its selectivity for the human A2B receptor.
| Receptor Subtype | Species | Ki (nM) |
| A2B | Human | 1.97 - 2.2 |
| A1 | Human | 403 |
| A2A | Human | 503 |
| A3 | Human | 570 |
| A1 | Rat | 16.8 |
| A2A | Rat | 612 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A2B adenosine receptor signaling pathways and a general experimental workflow for studying this compound in vitro.
Caption: A2B Adenosine Receptor Signaling Pathways.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol describes a method to measure the inhibitory effect of this compound on agonist-induced cAMP production in a human embryonic kidney (HEK-293) cell line stably expressing the human A2B adenosine receptor.
Materials:
-
HEK-293 cells expressing human A2BAR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
A2BAR agonist (e.g., NECA)
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
384-well white microplates
-
HTRF cAMP assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-293-A2BAR cells in T75 flasks until they reach 80-90% confluency.
-
On the day before the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in fresh culture medium.
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells/well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of NECA in DMSO (e.g., 10 mM) and dilute it in assay buffer to a working concentration that elicits a submaximal response (e.g., EC80, typically around 1-10 µM).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same percentage of DMSO as the compound dilutions).
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Add 10 µL of the NECA working solution to all wells except the basal control wells (which receive 10 µL of assay buffer).
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody).
-
Add 20 µL of the detection reagent mix to each well. This step also lyses the cells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the emission signals (e.g., 665/620).
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the ability of this compound to block agonist-induced calcium mobilization in HEK-293 cells expressing the human A2BAR. A concentration of 100 nM this compound has been shown to completely inhibit calcium mobilization stimulated by 1 µM NECA in this cell line.[1]
Materials:
-
HEK-293 cells expressing human A2BAR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
A2BAR agonist (e.g., NECA)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Plating:
-
Seed HEK-293-A2BAR cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing a final concentration of 0.02% Pluronic F-127. The final concentration of Fluo-4 AM is typically 2-4 µM.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution plate with various concentrations of this compound in assay buffer.
-
Prepare a stock solution of NECA in DMSO and dilute it in assay buffer to a concentration that will give a robust calcium signal (e.g., 1-10 µM).
-
-
Assay Protocol:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
The instrument will first add the this compound dilutions (or vehicle control) to the cell plate and incubate for a set period (e.g., 15-30 minutes).
-
The instrument will then add the NECA solution to stimulate the cells while simultaneously measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value.
-
Concluding Remarks
This compound is a powerful pharmacological tool for the in vitro investigation of A2B adenosine receptor function. The protocols provided here offer a starting point for researchers to design and execute robust experiments. It is recommended to optimize cell numbers, agonist concentrations, and incubation times for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
Application Note: Preparation of MRS 1754 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of MRS 1754 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective antagonist for the A2B adenosine receptor, making it a critical tool in pharmacological research, particularly in studies related to inflammation, asthma, and cancer.[1][2] Proper preparation of stock solutions is essential to ensure experimental accuracy and reproducibility. This note includes chemical properties, solubility data, a step-by-step protocol, and diagrams of the experimental workflow and the relevant signaling pathway.
Chemical and Physical Properties
This compound, with the chemical name N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a xanthine derivative.[3] Its key properties are summarized below.
| Property | Value | Reference |
| Synonyms | MRS-1754, N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | [3] |
| CAS Number | 264622-58-4 | [4][5] |
| Molecular Formula | C₂₆H₂₆N₆O₄ | [3][4][6][7] |
| Molecular Weight | 486.52 g/mol (anhydrous basis) | [4][7] |
| Appearance | White to off-white solid | [4] |
Solubility Profile
The solubility of this compound can vary based on the solvent and conditions. DMSO is a common and effective solvent for preparing concentrated stock solutions.
| Solvent | Maximum Concentration | Conditions | Reference |
| DMSO | ~12.33 mM (6 mg/mL) | Requires sonication. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [4] |
| DMSO | 5 mM (~2.43 mg/mL) | Requires gentle warming. | [7] |
| Water | < 0.1 mg/mL | Insoluble. | [4] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions:
-
Always wear appropriate PPE when handling chemical reagents.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin.[8] Handle with care.
Step-by-Step Procedure:
-
Calculate the Required Mass:
-
Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 486.52 g/mol = 4.865 mg
-
-
Weigh the Compound:
-
Carefully weigh out 4.87 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Add Solvent:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a water bath (37°C) until the solid is completely dissolved.[4] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Stock Solution Preparation Table:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.49 mg | 2.43 mg | 4.87 mg |
| 5 mM | 2.43 mg | 12.16 mg | 24.33 mg |
| 10 mM | 4.87 mg | 24.33 mg | 48.65 mg |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years (desiccated) | [4][5] |
| Solid Powder | Room Temperature | Stable (desiccated) | |
| DMSO Stock Solution | -80°C | 2 years | [4] |
| DMSO Stock Solution | -20°C | 1 year | [4] |
Note: It is strongly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to product inactivation.[4]
Mechanism of Action and Signaling
This compound is a selective antagonist of the A2B adenosine receptor (A2BR).[4] Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[1] The A2BR subtype couples to Gs and Gq proteins. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to increased intracellular cAMP, and can also activate phospholipase C, resulting in a rise in intracellular calcium.[1] As an antagonist, this compound binds to the A2BR and blocks these downstream signaling events. It is highly selective for human A2BR (Ki = 1.97 nM) over other adenosine receptor subtypes.[6]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
A2B Adenosine Receptor Signaling Pathway
Caption: A2B receptor signaling and inhibition by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound [myskinrecipes.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Immune Cell Function: Application of MRS 1754, a Selective A2B Adenosine Receptor Antagonist
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Extracellular adenosine, a signaling nucleoside, plays a pivotal role in regulating immune responses, often acting as an immunosuppressive molecule within the tumor microenvironment and at sites of inflammation. Its effects are mediated through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BR) is a low-affinity receptor that is upregulated and activated under conditions of cellular stress and inflammation, making it a key target for therapeutic intervention and for studying immune cell function in pathological contexts.
MRS 1754 is a potent and selective antagonist of the A2B adenosine receptor.[1] Its high affinity for the human A2B receptor, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool for dissecting the specific role of A2BR signaling in various immune cell populations. This document provides detailed application notes and protocols for utilizing this compound to investigate the function of immune cells, including macrophages, dendritic cells, and T-cells.
Data Presentation
Ligand Binding Affinity and Effective Concentrations of this compound
The following tables summarize the binding affinities (Ki) of this compound for various adenosine receptor subtypes and provide examples of effective concentrations used in in vitro and in vivo studies.
Table 1: Binding Affinity (Ki) of this compound for Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2B | Human | 1.97 | [2] |
| A1 | Human | 403 | [2] |
| A2A | Human | 503 | [2] |
| A3 | Human | 570 | [2] |
| A1 | Rat | 16.8 | [2] |
| A2A | Rat | 612 | [2] |
Table 2: Effective Concentrations of this compound in Immune Cell Function Studies
| Application | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |
| Macrophage Migration | Human Macrophages | 10 nM | Inhibition of migration | |
| Th17 Differentiation | Mouse DC-T cell co-culture | 100 nM | Inhibition of IL-6 production and Th17 differentiation | |
| Macrophage Phagocytosis | Mouse Macrophages | 100 nM | Reversal of adenosine-induced suppression of phagocytosis | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse Model | 1 mg/kg, i.p. daily | Amelioration of EAE severity |
Signaling Pathways
The A2B adenosine receptor is coupled to both Gs and Gq proteins, leading to the activation of distinct downstream signaling pathways that can have varied and sometimes opposing effects on immune cell function.
References
Application Note and Protocol: Radiolabeled [3H]MRS 1754 Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a potent and selective antagonist for the A2B adenosine receptor (A2BAR).[1][2][3][4] The tritiated form, [3H]this compound, serves as a high-affinity radioligand for the direct characterization of A2BARs.[1][4] This assay is crucial for screening and characterizing novel A2BAR antagonists, which have therapeutic potential in conditions like asthma.[1][4][5] This document provides a detailed protocol for performing saturation and competition radioligand binding assays using [3H]this compound.
Signaling Pathway Overview:
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, primarily couples to Gs proteins to stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This signaling cascade is involved in various physiological processes, including inflammation and vasodilation.[5]
References
- 1. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 4. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mast Cell Activation with MRS 1754
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, leading to the release of a plethora of inflammatory mediators, is a key event in the pathophysiology of various diseases, including asthma, allergic rhinitis, and anaphylaxis. Adenosine, a ubiquitous signaling nucleoside, has been shown to modulate mast cell function through its four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BR) is of particular interest as it is expressed on mast cells and its activation can lead to pro-inflammatory responses, such as the release of interleukin-8 (IL-8).
MRS 1754 is a potent and selective antagonist of the human A2B adenosine receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the role of A2BR in mast cell activation and for screening potential therapeutic agents that target this pathway. These application notes provide detailed protocols for utilizing this compound to study its effects on mast cell activation, focusing on mediator release and the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a xanthine derivative that acts as a competitive antagonist at the A2B adenosine receptor. It exhibits high selectivity for the human A2B receptor over other adenosine receptor subtypes. By binding to the A2B receptor, this compound blocks the downstream signaling cascades initiated by adenosine or its synthetic analogs, such as 5'-N-Ethylcarboxamidoadenosine (NECA).
The A2B receptor in mast cells is known to couple to both Gs and Gq signaling pathways. Activation of the Gs pathway leads to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP), which can have complex effects on mast cell degranulation. The Gq pathway activation, on the other hand, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which are key signals for the release of pro-inflammatory mediators like IL-8. This compound effectively blocks both of these signaling arms upon A2B receptor stimulation.
Data Presentation
The following table summarizes the binding affinity of this compound for various human and rat adenosine receptor subtypes, highlighting its selectivity for the human A2B receptor.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2B | Human | 1.97 | [1][2] |
| A1 | Rat | 16.8 | [1][2] |
| A1 | Human | 403 | [1][2] |
| A2A | Human | 503 | [1][2] |
| A3 | Human | 570 | [1][2] |
| A2A | Rat | 612 | [1][2] |
Experimental Protocols
Protocol 1: Inhibition of NECA-Induced IL-8 Release from Human Mast Cells (HMC-1)
This protocol describes how to assess the inhibitory effect of this compound on A2B receptor-mediated cytokine release from the human mast cell line HMC-1.
Materials:
-
Human Mast Cell Line (HMC-1)
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS)
-
This compound
-
5'-N-Ethylcarboxamidoadenosine (NECA)
-
DMSO (for dissolving compounds)
-
Phosphate Buffered Saline (PBS)
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Culture: Culture HMC-1 cells according to standard protocols.
-
Cell Seeding: Seed HMC-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of NECA in DMSO. Further dilute in culture medium to a working concentration that elicits a submaximal IL-8 release (e.g., 10 µM).[3]
-
-
Pre-incubation with this compound:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of medium containing different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Stimulation with NECA:
-
Add 10 µL of the NECA working solution to each well (except for the unstimulated control wells, to which 10 µL of medium is added).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-8 measurement.
-
-
IL-8 Measurement:
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NECA-induced IL-8 release for each concentration of this compound.
-
Plot a concentration-response curve and determine the IC50 value for this compound.
-
Protocol 2: Assessment of this compound on Mast Cell Degranulation using a β-Hexosaminidase Release Assay
This protocol measures the effect of this compound on the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, bone marrow-derived mast cells, or RBL-2H3 cells)
-
Tyrode's buffer (or other suitable buffer)
-
This compound
-
A2B receptor agonist (e.g., NECA) or other mast cell activator (e.g., antigen, compound 48/80)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase content)
-
96-well plates
-
Incubator (37°C)
-
Plate reader (405 nm)
Procedure:
-
Cell Preparation: Wash mast cells and resuspend in Tyrode's buffer at a concentration of 2 x 10^5 cells/mL.
-
Pre-incubation with this compound:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of Tyrode's buffer containing various concentrations of this compound or vehicle.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add 25 µL of the A2B agonist (e.g., NECA) or other stimulant to the wells. For negative control wells, add 25 µL of buffer. For total release control wells, add 25 µL of 1% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination: Place the plate on ice to stop the reaction. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Enzyme Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stop Reaction and Read Absorbance:
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100
-
Determine the inhibitory effect of this compound on agonist-induced degranulation.
-
Mandatory Visualization
Caption: A2B Adenosine Receptor Signaling in Mast Cells.
Caption: Experimental Workflow for Studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Adenosine A2b receptors evoke interleukin-8 secretion in human mast cells. An enprofylline-sensitive mechanism with implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of interleukin 8 release from the HMC-1 mast cell line: synergy between stem cell factor and activators of the adenosine A(2b) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MRS 1754 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of MRS 1754, a selective antagonist of the A2B adenosine receptor. This document includes detailed experimental protocols, quantitative data from various animal models, and visualizations of the key signaling pathways involved.
Introduction to this compound
This compound is a potent and selective antagonist for the A2B adenosine receptor, with significantly lower affinity for other adenosine receptor subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A2B receptor in various disease models. In vivo studies have demonstrated its potential therapeutic effects in conditions such as diabetic nephropathy, insulin resistance, and neurological damage.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound from various in vivo studies.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease/Condition | Administration Route | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Rat (Streptozotocin-induced) | Diabetic Glomerulopathy | Intraperitoneal (presumed) | 0.5 mg/kg every 48h | 8 weeks | Reduced proteinuria; Decreased serum angiotensin II; Attenuated glomerular expression of α-SMA. | |
| Rat | Insulin Resistance (High-Sucrose Diet) | Not specified | 9.5 µg/kg | 15 days | Improved insulin sensitivity in diet-induced insulin-resistant rats. | |
| Rat Hippocampal Slices | Oxygen and Glucose Deprivation (OGD) | Bath application | 500 nM | N/A | Significantly reduced synaptic failure and neuronal death induced by OGD. |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Clearance | Reference(s) |
| Rat | Intravenous | 10 mg/kg | 1.74 µg/mL | 5 min | 2.63 hours | N/A | 96 mL/min/kg | |
| Mouse | Intraperitoneal | 75 mg/kg | N/A | N/A | N/A | 100% | N/A | |
| Mouse | Oral | 75 mg/kg | N/A | N/A | N/A | 50% | N/A |
Note: Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The data presented is based on available studies and may not be exhaustive.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol describes the preparation and intraperitoneal administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution: a. Calculate the required amount of this compound based on the desired dose and the number and weight of the mice. b. Prepare a stock solution of this compound in DMSO. For a final concentration of 1.5 mg/mL, a 15 mg/mL stock in DMSO is a convenient starting point. c. In a sterile microcentrifuge tube, prepare the final injection solution by sequentially adding the vehicle components. For a 1 mL final volume of a 1.5 mg/mL solution: i. Add 400 µL of PEG300 to 100 µL of the 15 mg/mL this compound/DMSO stock solution and mix thoroughly by vortexing. ii. Add 50 µL of Tween-80 and vortex again. iii. Add 450 µL of sterile saline and vortex until a clear, homogeneous suspension is formed. d. It is recommended to prepare the working solution fresh on the day of use.
-
Animal Preparation and Injection: a. Weigh each mouse accurately to determine the precise injection volume. b. Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders. c. Turn the mouse to expose its abdomen and tilt it slightly with the head downwards. This allows the abdominal organs to shift cranially. d. Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid the cecum and urinary bladder. e. Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity. f. Aspirate briefly to ensure that no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate incorrect placement. g. Inject the calculated volume of the this compound solution slowly and steadily. h. Withdraw the needle and return the mouse to its cage. i. Monitor the animal for any adverse reactions post-injection.
Protocol 2: Oral Gavage of this compound in Rats
This protocol outlines the procedure for administering this compound to rats via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 90% Corn oil)
-
Sterile tubes for preparation
-
Vortex mixer
-
Gavage needles (16-18 gauge, with a rounded tip)
-
Syringes (appropriately sized for the dosing volume)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension: a. Calculate the necessary amount of this compound based on the desired dosage and the number and weight of the rats. b. Prepare a stock solution of this compound in DMSO. c. For a final suspended solution of 1.5 mg/mL, add 100 µL of a 15 mg/mL this compound/DMSO stock to 900 µL of corn oil in a sterile tube. d. Vortex the mixture thoroughly to ensure a uniform suspension. Prepare this fresh before each use.
-
Animal Preparation and Gavage: a. Weigh each rat to determine the correct volume of the suspension to administer. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg. b. Properly restrain the rat. This can be done by firmly holding the rat behind its head and shoulders to control head movement. c. Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle. d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. e. Once the needle is at the predetermined depth, administer the this compound suspension slowly. f. After administration, gently remove the needle. g. Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo evaluation.
Measuring A2B Receptor Antagonism with MRS 1754: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A2B adenosine receptor (A2B AR) is a G protein-coupled receptor that is increasingly recognized as a critical regulator in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] Its activation by adenosine, particularly at high concentrations observed in stressed or inflamed tissues, triggers downstream signaling cascades that can modulate cellular responses.[3] Consequently, the development of selective antagonists for the A2B AR is a promising therapeutic strategy. MRS 1754 is a potent and selective antagonist of the human A2B adenosine receptor, making it a valuable tool for studying the receptor's function and for the development of novel therapeutics.[4][5][6] This document provides detailed application notes and protocols for measuring A2B receptor antagonism using this compound.
A2B Receptor Signaling Pathway
The A2B adenosine receptor primarily couples to Gs and Gq proteins.[1][7] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][8] The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[1][2]
Caption: A2B Receptor Signaling Pathways.
Quantitative Data for this compound
This compound exhibits high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki values) of this compound for various human (h) and rat (r) adenosine receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2B | Human | 1.97 | [6] |
| A1 | Rat | 16.8 | [6] |
| A1 | Human | 403 | [6] |
| A2A | Human | 503 | [6] |
| A3 | Human | 570 | [6] |
| A2A | Rat | 612 | [6] |
Experimental Protocols
Radioligand Binding Assay for A2B Receptor
This protocol is designed to determine the binding affinity of this compound for the A2B receptor using a competition binding assay with a radiolabeled ligand. A suitable radioligand for the A2B receptor is [3H]this compound.[9][10]
Materials:
-
HEK-293 cells stably expressing the human A2B adenosine receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[3H]this compound (Radioligand)
-
This compound (unlabeled)
-
Non-selective ligand for determining non-specific binding (e.g., 100 µM NECA)[9]
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the human A2B receptor to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [3H]this compound at a final concentration of ~1 nM.[9]
-
25 µL of varying concentrations of unlabeled this compound (e.g., 10^-11 to 10^-5 M).
-
For total binding, add 25 µL of assay buffer instead of unlabeled this compound.
-
For non-specific binding, add 25 µL of a high concentration of a non-selective ligand (e.g., 100 µM NECA).[9]
-
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the A2B receptor-mediated increase in intracellular cAMP induced by an agonist (e.g., NECA).
Materials:
-
CHO-K1 or HEK-293 cells expressing the human A2B receptor
-
Cell culture medium and reagents
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)[7]
-
A2B receptor agonist (e.g., NECA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)[7]
-
Cell lysis buffer (provided with the cAMP kit)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the A2B receptor-expressing cells into a 96-well plate and grow to near confluence.[7]
-
-
Antagonist Pre-incubation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.[7]
-
-
Agonist Stimulation:
-
Add a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration) to the wells.
-
Incubate for 15-30 minutes at 37°C.[7]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.[7]
-
Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) on a microplate reader.[7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of agonist-stimulated cAMP response against the logarithm of the concentration of this compound.
-
Determine the IC50 value of this compound.
-
Caption: cAMP Accumulation Assay Workflow.
Conclusion
This compound is a highly selective and potent antagonist of the A2B adenosine receptor, making it an indispensable tool for elucidating the receptor's role in health and disease. The protocols outlined in this document provide robust methods for characterizing the antagonistic properties of this compound and can be adapted for screening and profiling other potential A2B receptor antagonists. Accurate and reproducible data generated from these assays are crucial for advancing our understanding of A2B receptor pharmacology and for the development of novel therapeutic agents.
References
- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS 1754 solubility issues in aqueous buffer
Welcome to the technical support center for MRS 1754. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your experiments.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses the most common solubility challenges encountered when working with this compound in aqueous solutions.
Issue 1: this compound Precipitates When Added to Aqueous Buffer
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer, a precipitate forms immediately. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are the potential causes and solutions:
-
Cause 1: Final DMSO Concentration is Too Low. The final concentration of DMSO in your aqueous buffer may be insufficient to keep this compound in solution.
-
Solution: While it is important to minimize DMSO in cell-based assays, ensure the final concentration is high enough to maintain solubility. It is recommended to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
-
Cause 2: Exceeded Aqueous Solubility Limit. The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with DMSO present.
-
Solution: Consider reducing the final concentration of this compound in your assay. If a higher concentration is necessary, you may need to explore the use of co-solvents or surfactants as described in the advanced formulation protocols below.
-
-
Cause 3: Buffer Composition and pH. The pH and ionic strength of your aqueous buffer can influence the solubility of this compound. A study on the radiolabeled form, [3H]this compound, indicated that specific binding is optimal in a pH range of 4.5 to 6.5, with reduced binding at higher pH, which may be related to solubility and conformational changes.[1]
-
Solution: If your experimental design allows, test the solubility of this compound in buffers with slightly different pH values to find the optimal condition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3] It is soluble up to 5 mM in DMSO, and gentle warming can aid dissolution.[2][3] Some suppliers suggest a solubility of up to 6 mg/mL (12.33 mM) in DMSO with the use of an ultrasonic bath.[4] It is crucial to use high-quality, anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4]
Q2: What is the solubility of this compound in water or aqueous buffers?
A2: this compound is practically insoluble in water (< 0.1 mg/mL).[4] When preparing working solutions in aqueous buffers, a stock solution in DMSO should be used, and the final concentration of DMSO should be carefully controlled.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years) to prevent degradation from repeated freeze-thaw cycles.[4] The solid powder form should be desiccated at room temperature.[2][3]
Q4: My this compound solution appears as a suspension. Can I still use it?
A4: For certain applications, such as oral or intraperitoneal injections in animal studies, a suspended solution may be acceptable.[4] Specific protocols are available for preparing such suspensions.[4] However, for in vitro assays requiring a true solution, a suspension is not ideal as it can lead to inaccurate concentration and variable results.
Q5: What is the biological target of this compound?
A5: this compound is a selective antagonist of the adenosine A2B receptor (A2B AR).[2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 2.43 | 5 | Gentle warming may be required.[2][3] |
| DMSO | 6 | 12.33 | Ultrasonic bath recommended.[4] |
| Water | < 0.1 | Insoluble |
Note: The molecular weight of this compound is 486.52 g/mol . Batch-specific molecular weights may vary.[2]
Table 2: Binding Affinity (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Species |
| hA2B | 1.97 | Human[2][3] |
| rA1 | 16.8 | Rat[2][3] |
| hA1 | 403 | Human[2][3] |
| hA2A | 503 | Human[2][3] |
| hA3 | 570 | Human[2][3] |
| rA2A | 612 | Rat[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound powder. For example, for 1 mL of a 10 mM solution, you would need 4.87 mg (using a molecular weight of 486.52 g/mol ).
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the vial until the compound is fully dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath) or use an ultrasonic bath to aid dissolution.[3][4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.[4]
Protocol 2: Preparation of a Suspended Solution for In Vivo Use
This protocol is adapted from a formulation intended for animal studies and results in a 1.5 mg/mL suspension.[4]
-
Prepare a 15 mg/mL stock solution of this compound in DMSO.
-
Dispense Co-solvents: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 15 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Homogenization: Use an ultrasonic bath to ensure the suspension is uniform before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: A2B adenosine receptor canonical signaling pathway.
References
Technical Support Center: Optimizing MRS 1754 Concentration for Experiments
Welcome to the technical support center for MRS 1754. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a selective A2B adenosine receptor antagonist, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, adenosine, to the A2B receptor, thereby inhibiting its downstream signaling pathways.[3] The A2B receptor is known to couple to Gs, Gq, and Gi proteins, leading to the modulation of intracellular cyclic AMP (cAMP) and calcium levels.[4][5][6]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration for this compound in cell-based assays ranges from 10 nM to 1 µM. A concentration of 100 nM has been shown to completely inhibit calcium mobilization stimulated by 1 µM NECA (a non-selective adenosine receptor agonist) in HEK-293 cells expressing the human A2B receptor.[3] However, the optimal concentration will depend on the specific cell type, the expression level of the A2B receptor, and the experimental endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 5 mM.[1][7] Gentle warming can aid in dissolution.[1][7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[1]
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for the human A2B adenosine receptor. However, at higher concentrations, it may exhibit some activity at other adenosine receptor subtypes.[1][7] Based on its Ki values, it is significantly less potent at A1, A2A, and A3 receptors.[1][7] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration determined by a dose-response experiment and to include appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Effect of this compound | Low A2B Receptor Expression: The cell line used may have low or no endogenous expression of the A2B adenosine receptor. | - Confirm A2B receptor expression in your cell line using techniques like RT-PCR, Western blot, or radioligand binding assays.- Consider using a cell line known to express the A2B receptor (e.g., HEK-293, CHO, A549) or transiently transfecting your cells with an A2B receptor expression vector.[3][8][9] |
| Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Protect the stock solution from light. | |
| Suboptimal Concentration: The concentration of this compound used may be too low to effectively block the A2B receptor in your experimental system. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound against an A2B receptor agonist (e.g., NECA). | |
| High Background Signal or Off-Target Effects | High Concentration of this compound: Using an excessively high concentration can lead to non-specific binding and off-target effects on other receptors or cellular processes. | - Use the lowest concentration of this compound that gives a maximal inhibitory effect on the A2B receptor.- Refer to the Ki values in the data table to assess potential off-target interactions at the concentration you are using. |
| Xanthine Derivative-Related Effects: this compound is a xanthine derivative, and this class of compounds can have other biological activities, such as phosphodiesterase (PDE) inhibition.[10][11] | - To confirm that the observed effect is mediated by the A2B receptor, perform rescue experiments with an A2B receptor agonist.- Use a structurally different A2B antagonist as a control to see if it produces the same effect. | |
| Poor Solubility in Aqueous Media | Precipitation of this compound: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous assay buffer or cell culture medium. | - Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all conditions.- Prepare working solutions by serial dilution in the final assay buffer, ensuring thorough mixing at each step. |
Quantitative Data
This compound Binding Affinity (Ki) for Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| A2B | Human | 1.97 | [1][7] |
| A1 | Human | 403 | [1][7] |
| A1 | Rat | 16.8 | [1][7] |
| A2A | Human | 503 | [1][7] |
| A2A | Rat | 612 | [1][7] |
| A3 | Human | 570 | [1][7] |
This compound Binding Affinity (KD)
| Receptor | Cell Line | KD (nM) | Reference(s) |
| Human A2B | HEK-293 | 1.13 ± 0.12 | [3][8] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol is a general guideline for assessing the potential cytotoxic effects of this compound on a chosen cell line using a commercially available MTT or resazurin-based assay.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test for cytotoxicity is from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit (e.g., MTT, XTT, WST-1, or resazurin).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[14]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on A2B receptor-mediated calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.[15][16][17][18]
-
Cell Seeding:
-
Seed cells expressing the A2B receptor into a black, clear-bottom 96-well plate. The optimal seeding density should be determined to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.[18]
-
-
Compound Preparation:
-
Prepare a solution of this compound in an appropriate assay buffer at 2-fold the desired final concentration.
-
Prepare a solution of an A2B receptor agonist (e.g., NECA) at 2-fold the desired final concentration (typically the EC80 concentration for that agonist in your cell line).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the this compound solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
Place the plate in a fluorescence plate reader capable of kinetic reading and automated injection.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the agonist solution into the wells and continue to measure the fluorescence intensity over time (e.g., every second for 1-2 minutes).[19]
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A2B Adenosine Receptor Signaling Pathways.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential role of the carboxy-terminus of the A2B adenosine receptor in stimulation of adenylate cyclase, phospholipase Cβ, and interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 10. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 18. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
potential off-target effects of MRS 1754 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS 1754. The information focuses on potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the human A2B adenosine receptor (A2BAR).[1][2][3][4][5] It is a xanthine derivative and is often used as a radioligand for studying this receptor subtype.[1][5]
Q2: What is the known selectivity profile of this compound against other adenosine receptors?
This compound displays high selectivity for the human A2BAR over other human adenosine receptor subtypes (A1, A2A, and A3). Quantitative data from radioligand binding assays are summarized in the table below.
Data Presentation
Table 1: Selectivity Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Species | Assay Type | Ki (nM) | Selectivity vs. hA2BAR |
| A2B | Human | Radioligand Binding | 1.97 | - |
| A1 | Human | Radioligand Binding | 403 | ~205-fold |
| A2A | Human | Radioligand Binding | 503 | ~255-fold |
| A3 | Human | Radioligand Binding | 570 | ~289-fold |
| A1 | Rat | Radioligand Binding | 16.8 | ~8.5-fold |
| A2A | Rat | Radioligand Binding | 612 | ~311-fold |
Data sourced from Tocris Bioscience and R&D Systems.[6][7]
Q3: What are the potential off-target effects of this compound, especially at high concentrations?
As a xanthine derivative, this compound has the potential to interact with other proteins, particularly at higher concentrations.[4][8][9] The most probable off-target activities include:
-
Phosphodiesterase (PDE) Inhibition: Xanthine compounds are known to be non-selective inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[4][8] This can lead to downstream effects independent of A2BAR blockade.
-
Kinase Inhibition: Some small molecule antagonists can exhibit off-target inhibition of various protein kinases.
-
Interactions with other GPCRs: While selective, at micromolar concentrations, this compound might show some activity at other G protein-coupled receptors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using high concentrations of this compound.
Issue 1: Unexpected increase in intracellular cAMP levels despite using an A2BAR antagonist.
-
Possible Cause: Off-target inhibition of phosphodiesterases (PDEs) by this compound. The A2BAR is typically coupled to Gs, leading to an increase in cAMP upon agonist stimulation. While an antagonist like this compound should block this, if it also inhibits PDEs, it can prevent the breakdown of basal or stimulated cAMP, leading to an overall increase in its concentration.
-
Troubleshooting Steps:
-
Confirm A2BAR Blockade: Use a known A2BAR agonist (e.g., NECA) to confirm that this compound is indeed blocking the receptor-mediated cAMP increase.
-
Use a Non-Xanthine A2BAR Antagonist: As a control, use a structurally different A2BAR antagonist (e.g., PSB 603) to see if the same effect is observed.
-
Directly Measure PDE Activity: Perform a PDE activity assay in the presence of high concentrations of this compound to directly assess its inhibitory potential.
-
Issue 2: Observed cellular phenotype is inconsistent with A2BAR antagonism.
-
Possible Cause: The observed effect may be due to an off-target interaction of this compound with another signaling pathway, such as a protein kinase.
-
Troubleshooting Steps:
-
Conduct a Kinase Profiling Assay: Screen this compound against a panel of kinases at the high concentration used in your experiment to identify potential off-target kinase inhibition.
-
Use a Structurally Unrelated A2BAR Antagonist: As mentioned previously, repeating the experiment with a different class of A2BAR antagonist can help determine if the phenotype is specific to A2BAR blockade.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the A2BAR. If the phenotype persists in the absence of the receptor, it is likely an off-target effect of this compound.
-
Experimental Protocols
1. Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]this compound for A2B, [125I]AB-MECA for A3).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM NECA).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add cell membranes, radioligand at a concentration near its Kd, and the serially diluted this compound or vehicle control.
-
To determine non-specific binding, add the non-specific binding control instead of this compound.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value of this compound and then the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Functional Assay
This protocol measures the functional antagonism of this compound at the A2BAR.
-
Materials:
-
HEK293 or CHO cells stably expressing the human A2BAR.
-
This compound.
-
A2BAR agonist (e.g., NECA).
-
IBMX (a phosphodiesterase inhibitor, used to amplify the cAMP signal).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the A2BAR-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of the A2BAR agonist (e.g., EC80 of NECA) to the wells and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the cAMP assay kit manufacturer's instructions.
-
Generate a dose-response curve to determine the IC50 of this compound.
-
3. Calcium Mobilization Assay
This protocol assesses the potential of this compound to interfere with Gq-coupled signaling pathways, a less common but possible off-target effect.
-
Materials:
-
Cells expressing a Gq-coupled receptor of interest (can be endogenous or overexpressed).
-
This compound.
-
A known agonist for the Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a high concentration of this compound or vehicle for 10-20 minutes.
-
Place the plate in the fluorescence reader and record a baseline fluorescence.
-
Inject the agonist for the Gq-coupled receptor and continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Analyze the change in fluorescence to determine if this compound has an inhibitory effect on calcium mobilization.
-
Visualizations
Caption: A2BAR signaling pathway and potential off-target inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1754 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MRS 1754 in cell culture media. Below you will find frequently asked questions, a troubleshooting guide, and a detailed experimental protocol to ensure the accuracy and reproducibility of your experiments involving this selective A2B adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist for the A2B adenosine receptor.[1][2][3] It functions by binding to the A2B receptor, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, adenosine. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs and Gq proteins. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and a rise in intracellular calcium levels.[4][5][6]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How stable is this compound in cell culture media?
While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in culture media can be influenced by several factors. These include the pH of the medium (typically 7.2-7.4), the incubation temperature (37°C), and interactions with media components such as serum proteins, amino acids, and vitamins.[7][8] It is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: What are potential degradation pathways for xanthine derivatives like this compound in cell culture?
Xanthine derivatives can be subject to enzymatic degradation by cellular enzymes that may be present in the culture, especially when using primary cells or cell lysates. The stability can also be affected by non-enzymatic hydrolysis, particularly at non-physiological pH or elevated temperatures.
Q5: Should I be concerned about this compound precipitating in my cell culture medium?
Precipitation can be a concern for hydrophobic compounds when diluted from a DMSO stock into an aqueous cell culture medium. To mitigate this, it is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) and to add the compound to pre-warmed media while mixing gently.[7] Visual inspection for any precipitate after addition to the media is recommended.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Loss of this compound activity over the course of the experiment. | Degradation of this compound in the culture medium. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Consider replenishing the medium with fresh this compound for longer incubation periods. |
| Cellular metabolism of this compound. | Analyze cell lysates in addition to the culture medium to detect potential intracellular metabolites of this compound. | |
| High variability in experimental results between replicates. | Inconsistent preparation of this compound working solutions. | Ensure the stock solution is fully dissolved before making dilutions. Prepare fresh working solutions for each experiment. |
| Precipitation of this compound in the cell culture medium. | Optimize the dilution of the DMSO stock into the aqueous medium. Consider a serial dilution in pre-warmed media. Visually inspect for precipitates. | |
| Unexpected or off-target effects observed. | Interaction of this compound with media components. | Test the stability and activity of this compound in a simpler, serum-free medium to identify potential interactions. |
| Degradation products of this compound may have biological activity. | If significant degradation is observed, consider identifying the major degradation products and assessing their biological activity. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is for illustrative purposes, and it is crucial to determine the stability under your specific experimental conditions.
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.0 | 90 |
| 24 | 7.8 | 78 |
| 48 | 6.2 | 62 |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your chosen cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- This compound
- DMSO (cell culture grade)
- Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
- Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
- Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation
- HPLC or LC-MS system
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Spike Cell Culture Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
- Time Point 0 (T=0): Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference.
- Incubation: Incubate the remaining spiked medium at 37°C in a cell culture incubator.
- Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.
- Sample Processing (Protein Precipitation): To each aliquot, add 3 volumes of ice-cold ACN or MeOH to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC or LC-MS method.
- Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 6. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting inconsistent results with MRS 1754
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS 1754, a selective antagonist for the A2B adenosine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the A2B adenosine receptor (A2BAR).[1][2][3] Its full chemical name is N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide. As an antagonist, it binds to the A2BAR and blocks the receptor from being activated by its endogenous ligand, adenosine. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human A2B adenosine receptor.[2][6] It has significantly lower affinity for other adenosine receptor subtypes, including A1, A2A, and A3 receptors in both human and rat models.[1][3][7] This selectivity makes it a valuable tool for isolating and studying the specific roles of the A2BAR.
Q3: In what types of assays can this compound be used?
This compound is versatile and can be used in a variety of in vitro and in vivo experimental settings. It is commonly used in:
-
Radioligand binding assays: Tritiated this compound ([³H]this compound) is used to characterize the A2BAR binding pocket and to determine the binding affinity of other compounds.[1][7]
-
Functional assays: It is used to block adenosine-mediated signaling in functional assays that measure downstream effects such as cAMP accumulation, intracellular calcium mobilization, and changes in cellular acidification rates.[8][9]
-
In vivo studies: this compound has been utilized in animal models to investigate the physiological roles of the A2BAR in conditions like asthma and ischemia.[10][11]
Troubleshooting Inconsistent Results
Problem 1: High variability or poor reproducibility in functional assays.
High variability between experiments is a common challenge in cell-based assays. Several factors related to the compound, cell line, and assay conditions can contribute to this issue.
Possible Causes and Solutions:
-
Compound Solubility: this compound has limited solubility in aqueous solutions.
-
Recommendation: Prepare stock solutions in DMSO at a concentration of up to 5 mM with gentle warming.[6] Ensure the final DMSO concentration in your assay medium is consistent and low (typically <0.5%) to avoid solvent effects. Always vortex the stock solution before preparing dilutions.
-
-
pH of Assay Buffer: The binding of this compound to the A2B receptor is pH-dependent.
-
Cell Line Expression Levels: The level of A2BAR expression can significantly impact the magnitude of the response.
-
Recommendation: Regularly verify the expression level of A2BAR in your cell line using techniques like qPCR or western blotting. Inconsistent expression can lead to variable results. Note that agonist potency and maximal response can differ between cells endogenously expressing the receptor and those overexpressing a recombinant version.[12]
-
-
Assay System Sensitivity: The choice of assay can influence the observed potency and efficacy of compounds.
-
Recommendation: Be aware that different assay systems (e.g., FLIPR for calcium mobilization vs. microphysiometry for acidification rates) can yield different potency values for the same compound due to variations in signal amplification.[8]
-
Problem 2: Unexpected or off-target effects.
While this compound is highly selective for the A2BAR, observing unexpected cellular responses is possible.
Possible Causes and Solutions:
-
Cross-reactivity at High Concentrations: At very high concentrations, the selectivity of any compound can decrease.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response curve. Refer to the binding affinity data below to guide your concentration selection.
-
-
Interaction with Other Signaling Pathways: The A2BAR can interact with other signaling proteins and pathways.
-
Recommendation: Investigate potential crosstalk between A2BAR and other receptors or signaling molecules in your experimental system. The A2BAR has been shown to interact with partners like netrin-1 and can influence pathways beyond cAMP, such as those involving intracellular calcium.[4]
-
Quantitative Data Summary
The following tables summarize the binding affinity and potency of this compound and related compounds for the A2B adenosine receptor.
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2B | Human | 1.97 | [6] |
| A1 | Rat | 16.8 | [6] |
| A1 | Human | 403 | [6] |
| A2A | Human | 503 | [6] |
| A3 | Human | 570 | [6] |
| A2A | Rat | 612 | [6] |
Table 2: Binding Characteristics of [³H]this compound for Human A2B Receptors
| Parameter | Value | Reference |
| KD | 1.13 ± 0.12 nM | [1][7] |
| Bmax | 10.9 ± 0.6 pmol/mg protein | [1][7] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on methodologies described for [³H]this compound binding to membranes from HEK-293 cells stably expressing the human A2B adenosine receptor.[1][7]
-
Membrane Preparation:
-
Culture HEK-293 cells stably transfected with the human A2BAR.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 6.0)
-
Membrane suspension (5-10 µg of protein per well)
-
[³H]this compound at a final concentration of ~0.7-1.0 nM.
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM NECA).
-
For competition assays, add varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the KD and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: A2B adenosine receptor signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innoprot.com [innoprot.com]
- 5. Adenosine receptor A2b [receptor.ai]
- 6. rndsystems.com [rndsystems.com]
- 7. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
impact of pH on MRS 1754 binding and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS 1754, a selective antagonist for the A2B adenosine receptor (A2BAR). The following information addresses the critical impact of pH on the binding and activity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound binding to the A2B adenosine receptor?
A1: Experimental data indicates that the specific binding of [3H]this compound to the A2B adenosine receptor is stable and consistent within a pH range of 4.5 to 6.5.[1][2]
Q2: How does a pH outside the optimal range affect this compound binding?
A2: Binding of this compound to the A2B receptor is significantly reduced at pH values higher than 6.5.[1][2] Researchers should, therefore, avoid alkaline conditions in their binding assays to ensure maximal and reproducible binding.
Q3: How does pH affect the antagonist activity of this compound?
A3: While direct studies on the pH-dependent antagonist activity of this compound are not extensively detailed in the provided search results, the binding affinity is a crucial determinant of antagonist potency. The reduction in binding at higher pH levels strongly suggests a corresponding decrease in its functional antagonist activity. Optimal antagonist activity is expected within the optimal binding pH range of 4.5 to 6.5.
Q4: What are the signaling pathways associated with the A2B adenosine receptor that this compound antagonizes?
A4: The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to Gs, Gi, and Gq proteins.[3] Its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[4][5] This, in turn, can activate downstream effectors like Protein Kinase A (PKA) and Epac.[6] The specific signaling pathway can be cell-type dependent.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no specific binding of [3H]this compound | Incorrect buffer pH: The pH of your binding buffer may be outside the optimal range of 4.5-6.5. | Prepare fresh buffer and meticulously verify the pH to be within the 4.5-6.5 range. Consider using a stable buffer system. |
| Degradation of this compound: Improper storage or handling might have led to compound degradation. | Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions for each experiment. | |
| Low receptor expression: The cell line or tissue preparation may have low levels of A2B adenosine receptor. | Use a cell line known to express high levels of the A2B receptor (e.g., stably transfected HEK-293 cells) or confirm receptor expression via techniques like Western blot or qPCR. | |
| Inconsistent or variable binding results | Fluctuations in buffer pH: The pH of the buffer may be unstable, leading to variability between experiments or even within the same experiment. | Use a high-quality buffer with a pKa close to the desired pH to ensure stability. Re-measure the pH of the buffer before each use. |
| Temperature variations: Binding affinity can be temperature-dependent. | Ensure all incubation steps are performed at a consistent and controlled temperature. | |
| Reduced antagonist activity in functional assays | Suboptimal pH of assay medium: The pH of the cell culture or assay medium may be affecting this compound binding to the receptor. | Adjust and stabilize the pH of the assay medium to be within the optimal binding range of 4.5-6.5, ensuring this pH is also compatible with cell viability and the functional readout. |
| Presence of interfering substances: Components in the assay medium may be interacting with this compound or the receptor. | Simplify the assay medium where possible. Check for known interactions of media components with xanthine derivatives. |
Quantitative Data Summary
The following table summarizes the key binding parameters of [3H]this compound to the human A2B adenosine receptor.
| Parameter | Value | Cell Line | Reference |
| KD | 1.13 ± 0.12 nM | HEK-293 | [1][2] |
| Bmax | 10.9 ± 0.6 pmol/mg protein | HEK-293 | [1][2] |
| Optimal pH Range | 4.5 - 6.5 | HEK-293 | [1][2] |
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol is adapted from studies characterizing [3H]this compound binding to human A2B adenosine receptors expressed in HEK-293 cell membranes.[1][2]
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay medium consists of 50 mM Tris buffer containing 5 mM MgCl2 and 1 mM EDTA, with the pH adjusted to 6.5.[2]
-
Prepare assay tubes containing:
-
Cell membranes (typically 20-50 µg of protein).
-
[3H]this compound at a final concentration around the KD value (e.g., 0.7 nM).[1]
-
For non-specific binding determination, include a high concentration of a competing non-labeled ligand (e.g., 10 µM NECA or unlabeled this compound).
-
For competition assays, include varying concentrations of the test compound.
-
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine KD and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, determine the IC50 and subsequently the Ki values.
-
Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a [3H]this compound Radioligand Binding Assay.
Caption: Logical Relationship Between pH, this compound Binding, and Activity.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor A2b [receptor.ai]
- 5. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [3H]MRS 1754 Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of [3H]MRS 1754, a selective antagonist radioligand for the A2B adenosine receptor.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and why is it used?
A1: [3H]this compound is a tritiated, selective antagonist radioligand for the A2B adenosine receptor. Its high affinity and selectivity make it a valuable tool for characterizing the A2B receptor, performing binding assays, and screening for novel A2B receptor ligands.
Q2: What is non-specific binding and why is it important to minimize it?
A2: Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding.
Q3: How is non-specific binding determined for [3H]this compound?
A3: Non-specific binding for [3H]this compound is typically determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the A2B receptor. For [3H]this compound, 100 μM NECA (5′-N-ethylcarboxamidoadenosine) is commonly used to define non-specific binding.[1]
Q4: What is an acceptable level of specific binding in a [3H]this compound assay?
A4: In optimized assays, specific binding should account for a significant portion of the total binding. For example, with 0.7 nM [3H]this compound, specific binding to human A2B receptors expressed in HEK-293 cells has been reported to be greater than 70% of the total binding.[1]
Troubleshooting Guide: Minimizing High Non-Specific Binding
High non-specific binding is a common challenge in radioligand binding assays. Below are potential causes and solutions to help you optimize your experiments with [3H]this compound.
| Issue | Potential Cause | Recommended Solution |
| High background counts | Suboptimal Assay Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly influence non-specific interactions. | Optimize Buffer Components: Systematically vary the concentration of buffer components. Consider including a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific sites. Adjusting the salt concentration can also minimize electrostatic interactions. |
| Inadequate Washing: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background. | Optimize Washing Procedure: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure rapid filtration and washing immediately after incubation to minimize dissociation of the specifically bound radioligand. | |
| Radioligand Sticking to Filters/Tubes: The radioligand may adhere to the glass fiber filters or polypropylene tubes. | Pre-treat Filters and Tubes: Pre-soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. Using low-binding polypropylene tubes can also be beneficial. | |
| Poor signal-to-noise ratio | Inappropriate Incubation Conditions: Incubation time and temperature can affect both specific and non-specific binding. | Optimize Incubation Time and Temperature: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding. Shorter incubation times or lower temperatures may reduce non-specific binding, but ensure that specific binding is not compromised. |
| High Radioligand Concentration: Using a concentration of [3H]this compound that is too high can lead to increased non-specific binding. | Use an Appropriate Radioligand Concentration: For competition assays, use a concentration of [3H]this compound at or below its Kd value. A common concentration used is around 0.7 nM.[1] | |
| Poor Membrane Quality: The quality and concentration of the membrane preparation are critical for a successful assay. | Optimize Membrane Preparation and Concentration: Ensure proper homogenization and washing of membranes to remove endogenous ligands. Titrate the amount of membrane protein used in the assay to find the optimal concentration that maximizes specific binding while minimizing non-specific binding. |
Data Presentation: Illustrative Data for Assay Optimization
The following tables provide illustrative data on how different assay parameters can be optimized to minimize non-specific binding of [3H]this compound. Note: This data is for demonstration purposes and should be used as a guide for your own experimental optimization.
Table 1: Effect of Bovine Serum Albumin (BSA) on Non-Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 5500 | 2800 | 2700 | 49% |
| 0.1 | 5200 | 1600 | 3600 | 69% |
| 0.5 | 5000 | 1200 | 3800 | 76% |
| 1.0 | 4900 | 1150 | 3750 | 77% |
Table 2: Effect of NaCl Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 5100 | 1800 | 3300 | 65% |
| 50 | 5000 | 1400 | 3600 | 72% |
| 100 | 4800 | 1100 | 3700 | 77% |
| 150 | 4700 | 1050 | 3650 | 78% |
Table 3: Effect of pH on Non-Specific Binding
| Buffer pH | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 6.5 | 5300 | 1500 | 3800 | 72% |
| 7.0 | 5200 | 1300 | 3900 | 75% |
| 7.4 | 5100 | 1200 | 3900 | 76% |
| 8.0 | 4800 | 1400 | 3400 | 71% |
Experimental Protocols
1. Membrane Preparation
This protocol is a general guideline for preparing membranes from cells or tissues expressing the A2B adenosine receptor.
-
Homogenization: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). Membranes can be stored in aliquots at -80°C.
2. [3H]this compound Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Setup: In a 96-well plate or polypropylene tubes, add the following in a final volume of 100-250 µL:
-
Total Binding: Assay buffer, varying concentrations of [3H]this compound (e.g., 0.1 - 20 nM), and membrane preparation (typically 30-50 µg of protein).
-
Non-Specific Binding: 100 µM NECA, varying concentrations of [3H]this compound, and membrane preparation.
-
-
Incubation: Incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[1]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI, using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding against the concentration of [3H]this compound and use non-linear regression analysis to determine the Kd and Bmax values.
3. [3H]this compound Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the A2B receptor.
-
Assay Setup: In a 96-well plate or polypropylene tubes, add the following in a final volume of 100-250 µL:
-
A fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 0.7 nM).[1]
-
Increasing concentrations of the unlabeled test compound.
-
Membrane preparation (typically 30-50 µg of protein).
-
Include control wells for total binding (no competing ligand) and non-specific binding (e.g., 100 µM NECA).[1]
-
-
Incubation, Filtration, and Scintillation Counting: Follow steps 2-5 as described in the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for a [3H]this compound radioligand binding assay.
Caption: Simplified signaling pathway of the A2B adenosine receptor.
References
Technical Support Center: MRS 1754 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRS 1754 in cytotoxicity and cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Its primary mechanism is to block the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling pathways. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine, can couple to Gs, Gi, and Gq proteins, often leading to an increase in intracellular cyclic AMP (cAMP) and activation of pathways like PKA and CREB.[2] By blocking this, this compound can modulate cellular processes like proliferation, migration, and apoptosis, particularly in cells where the A2B receptor is highly expressed, such as in certain cancer cell lines.[3][4]
Q2: Is this compound expected to be directly cytotoxic?
Direct, potent cytotoxicity is not the primary expected outcome of this compound treatment in all cell lines. As an antagonist, its main role is to block the signaling of the A2B receptor. In many cancer types, such as bladder, renal, and prostate cancer, the A2B receptor is upregulated and its activation by adenosine can promote tumor growth and migration.[1][2][3][4] In these contexts, this compound is expected to have an anti-proliferative or anti-migratory effect rather than causing immediate, widespread cell death. Any observed cytotoxicity may be a result of inducing apoptosis or cell cycle arrest in a cell-dependent manner.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve 4.865 mg of this compound (with a molecular weight of 486.52 g/mol ) in 1 mL of DMSO. It is recommended to gently warm the solution and use sonication to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the final concentration of DMSO I should use in my cell culture?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Experimental Protocols
Protocol: MTT Assay for Assessing this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for a "no-treatment" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following IC50 values are provided for illustrative purposes to demonstrate data presentation. Specific IC50 values for this compound can vary significantly based on the cell line, experimental conditions, and assay duration. Researchers should determine these values empirically for their specific system.
| Cell Line | Cancer Type | Assay Duration (hours) | Illustrative IC50 (µM) |
| T24 | Bladder Cancer | 48 | 25 |
| 769-P | Renal Cancer | 48 | 32 |
| DU145 | Prostate Cancer | 72 | 45 |
| HCT116 | Colon Cancer | 72 | > 50 |
| MCF-7 | Breast Cancer | 72 | > 50 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in blank wells | - Contaminated MTT reagent or culture medium.- Phenol red in the medium interfering with absorbance readings. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay. |
| Low absorbance readings overall | - Cell seeding density is too low.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase MTT incubation time (monitor for crystal formation).- Ensure complete dissolution of crystals by gentle mixing or using a stronger solubilizing agent. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cell viability at high this compound concentrations | - this compound may not be directly cytotoxic to the specific cell line and may primarily inhibit proliferation.- Compound precipitation at high concentrations. | - Consider using a proliferation-specific assay (e.g., BrdU incorporation) in addition to a viability assay.- Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubility. |
| Vehicle (DMSO) control shows significant cytotoxicity | - Final DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is <0.5%.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line. |
Visualizations
Signaling Pathways and Workflows
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for an MTT Cytotoxicity Assay.
Caption: Troubleshooting Decision Tree for Cytotoxicity Assays.
References
- 1. MRS1754 inhibits proliferation and migration of bladder urothelial carcinoma by regulating mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Challenges of MRS 1754: A Technical Guide to Preventing Precipitation in Experiments
Technical Support & Troubleshooting Center
For researchers, scientists, and drug development professionals utilizing the selective A2B adenosine receptor antagonist, MRS 1754, its low aqueous solubility can present a significant experimental hurdle. This guide provides a comprehensive resource to understand, prevent, and troubleshoot precipitation issues, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like buffers and cell culture media.[1] Precipitation, often appearing as cloudiness, crystals, or visible particles, typically occurs for the following reasons:
-
Low Aqueous Solubility: The inherent chemical properties of this compound limit its ability to dissolve in aqueous environments.
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound (usually in an organic solvent like DMSO) into an aqueous buffer can cause the compound to "crash out" of the solution due to the sudden change in polarity.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its maximum solubility in the specific buffer or media being used.
-
Temperature Fluctuations: Changes in temperature, such as moving a solution from room temperature to 37°C, can affect the solubility of the compound.
-
pH of the Medium: The solubility of some compounds can be pH-dependent. While specific data for this compound is limited, significant deviations from a neutral pH could potentially impact its stability in solution. Binding assays with radiolabeled this compound have shown consistent specific binding in a pH range of 4.5 to 6.5, with a decrease in binding at higher pH.[1]
-
Interactions with Media Components: Components in complex solutions like cell culture media (e.g., salts, proteins in serum) can interact with this compound and reduce its solubility.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is soluble up to 5 mM in DMSO, and gentle warming can aid in its dissolution.[2]
Q3: What is the maximum recommended final concentration of DMSO in my experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%.[3] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods due to its low stability and tendency to precipitate. Prepare fresh dilutions in your aqueous buffer or media from your DMSO stock solution for each experiment. Stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[3]
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a systematic approach to address precipitation issues at various stages of your experiment.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | Incomplete dissolution in DMSO. | Gently warm the solution and use sonication to aid dissolution.[3] Ensure you are using a high-quality, anhydrous grade of DMSO. |
| Concentration exceeds 5 mM. | Do not exceed a stock concentration of 5 mM in DMSO.[2] | |
| Precipitation upon dilution into aqueous buffer/media | "Solvent shock" from rapid dilution. | Employ a stepwise (serial) dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) media or buffer. Then, add this intermediate dilution to the final volume of your experimental media with gentle mixing. |
| Final concentration is too high. | Lower the final working concentration of this compound. If a high concentration is necessary, consider using co-solvents (see below). | |
| Buffer/media is at a cold temperature. | Always use pre-warmed (37°C) aqueous solutions for dilution. | |
| Precipitation observed in the incubator over time | Compound instability in the aqueous environment. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours for long-term experiments. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in your incubator to minimize evaporation. | |
| Interaction with serum proteins. | If your experiment allows, try reducing the serum concentration. Alternatively, prepare the final dilution in a small volume of serum-free media first, then add it to your serum-containing media. |
Data Presentation: Solubility and Stock Solution Preparation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 5 mM (2.43 mg/mL) | Gentle warming may be required. |
| Water | < 0.1 mg/mL (Insoluble) | [3] |
| 50% Aqueous DMSO | A 20 nM stock solution has been successfully prepared.[1] | Used for radioligand binding assays. |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO |
| 1 mM | 0.487 mg | 2.43 mg |
| 5 mM | 2.43 mg | 12.15 mg |
| 10 mM | Not Recommended | Not Recommended |
Molecular Weight of this compound: 486.52 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a 5 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 5 mM stock solution, weigh 2.43 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.
-
If precipitation persists, sonicate the solution for 5-10 minutes.[3]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
5 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure (Example for a final concentration of 1 µM):
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
In a sterile microcentrifuge tube, add 98 µL of pre-warmed cell culture medium.
-
Add 2 µL of the 5 mM this compound stock solution to the medium.
-
Gently pipette up and down to mix. Do not vortex vigorously, as this can cause protein denaturation in serum-containing media.
-
-
Prepare the Final Working Solution (1 µM):
-
In the vessel containing your final volume of experimental medium (e.g., 990 µL in a well of a 24-well plate), add 10 µL of the 100 µM intermediate dilution.
-
Gently swirl the plate or pipette to mix.
-
-
Final DMSO concentration check: In this example, the final DMSO concentration is 0.02%, which is well below the recommended limit.
Visualizing the Mechanism of Action and Experimental Design
A2B Adenosine Receptor Signaling Pathway
This compound exerts its effects by blocking the A2B adenosine receptor (A2BAR), a G-protein coupled receptor (GPCR). The activation of A2BAR can trigger multiple downstream signaling cascades, primarily through Gs and Gq proteins.[4][5] This leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[6] Additionally, A2BAR signaling can involve the activation of the ERK/MAPK pathway.[4]
References
- 1. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2b Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2B adenosine receptor inhibition ameliorates hypoxic-ischemic injury in neonatal mice via PKC/Erk/Creb/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage recommendations for MRS 1754 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of MRS 1754 solutions in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer/Media | This compound is a hydrophobic compound with low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous solutions can cause it to crash out.[1][2] | To minimize precipitation, perform serial dilutions of your DMSO stock solution in the aqueous buffer or cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the recipient solution to ensure rapid mixing. Gentle warming of the solution to 37°C may also aid in solubility.[2] For in vivo preparations, consider using a vehicle containing PEG300, Tween-80, and saline, which can form a stable suspended solution.[2] |
| Inconsistent or No Compound Effect | 1. Degradation: Improper storage of the stock solution can lead to a loss of potency. 2. Inaccurate Concentration: The actual concentration of the compound in the assay may be lower than intended due to precipitation or adsorption to plasticware. 3. Low Receptor Expression: The cell line or tissue being used may not express the A2B adenosine receptor at a high enough level. | 1. Storage: Ensure stock solutions are aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use freshly prepared working solutions for experiments. 2. Verification: Visually inspect for any precipitation in your working solutions. Consider using low-adhesion plasticware for preparation and storage. 3. Receptor Expression: Confirm A2B receptor expression in your experimental model using techniques such as qPCR or Western blotting. |
| Cell Viability Issues | The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. | Run a solvent control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Typically, the final concentration of DMSO in cell culture should be kept below 0.5%. |
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder or in solution under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
2. What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 5 mM with gentle warming. For cellular assays, ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
3. How should I prepare working solutions of this compound for cell culture experiments?
To prepare a working solution from a concentrated DMSO stock, perform a serial dilution in your cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to avoid precipitation. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
4. Is this compound selective for the A2B adenosine receptor?
Yes, this compound is a highly selective antagonist for the human A2B adenosine receptor (hA2B). It exhibits significantly lower affinity for other adenosine receptor subtypes.
| Receptor Subtype | Kᵢ (nM) |
| hA2B | 1.97 |
| rA1 | 16.8 |
| hA1 | 403 |
| hA2A | 503 |
| hA3 | 570 |
| rA2A | 612 |
5. What are the primary signaling pathways affected by this compound?
This compound blocks the activation of the A2B adenosine receptor, which can couple to several G-protein signaling pathways, primarily Gs and Gq.[3][4] This inhibition affects downstream signaling cascades, including:
-
cAMP/PKA Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][5]
-
PLC/IP₃/Ca²⁺ Pathway: Blockade of phospholipase C (PLC) activation, resulting in reduced inositol trisphosphate (IP₃) production and subsequent intracellular calcium mobilization.[3]
-
MAPK/ERK Pathway: Attenuation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[3]
Experimental Protocols
Radioligand Binding Assay for A2B Adenosine Receptor
This protocol is adapted from a study characterizing the binding of [³H]this compound to human A2B receptors expressed in HEK-293 cell membranes.[6]
Materials:
-
HEK-293 cell membranes expressing the human A2B adenosine receptor
-
[³H]this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare dilutions of [³H]this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]this compound dilution, and 25 µL of either assay buffer (for total binding) or 10 µM NECA (for non-specific binding).
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by the A2B adenosine receptor, which are antagonized by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: MRS 1754 versus PSB 603 for A2B Adenosine Receptor Antagonism
A comprehensive guide for researchers navigating the selection of A2B adenosine receptor antagonists, this document provides a detailed comparison of two prominent compounds: MRS 1754 and PSB 603. By examining their performance based on experimental data, detailing the underlying experimental protocols, and visualizing key biological and experimental processes, this guide aims to equip scientists in pharmacology and drug development with the critical information needed for informed decision-making.
The A2B adenosine receptor (A2BAR), a G-protein coupled receptor, has emerged as a significant therapeutic target for a range of pathologies including asthma, inflammation, and cancer. The development of potent and selective antagonists is crucial for dissecting its physiological roles and for therapeutic intervention. Among the available antagonists, this compound and PSB 603 are two widely studied compounds. This guide provides an in-depth, data-driven comparison of their antagonistic properties.
Quantitative Comparison of Antagonist Performance
The efficacy and selectivity of this compound and PSB 603 have been characterized through various in vitro assays. The following table summarizes their key quantitative parameters, offering a clear comparison of their potency and selectivity for the human A2B adenosine receptor.
| Parameter | This compound | PSB 603 | Reference |
| Chemical Name | N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide | 8-[4-[[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl]phenyl]-1-propyl-1H-purine-2,6(3H,7H)-dione | [1][2] |
| Molecular Weight | 486.52 g/mol | 529.01 g/mol | [3] |
| Human A2B Receptor Ki | 1.45 - 1.97 nM | 0.553 nM | [4][5] |
| Selectivity over Human A1 Receptor | ~205-fold (Ki = 403 nM) | >18,000-fold (Ki > 10,000 nM) | [3] |
| Selectivity over Human A2A Receptor | ~255-fold (Ki = 503 nM) | >18,000-fold (Ki > 10,000 nM) | [3] |
| Selectivity over Human A3 Receptor | ~290-fold (Ki = 570 nM) | >18,000-fold (Ki > 10,000 nM) | [3] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming. | Soluble to 50 mM in DMSO.[3] | [3] |
Key Insights: From the data presented, PSB 603 emerges as a more potent and remarkably more selective antagonist for the human A2B adenosine receptor compared to this compound. With a sub-nanomolar Ki value and over 17,000-fold selectivity against other adenosine receptor subtypes, PSB 603 offers a more precise tool for targeting the A2BAR.[3][6] While this compound is also a potent and selective antagonist, its selectivity profile is less pronounced than that of PSB 603.[7]
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade plays a crucial role in various physiological responses. The receptor can also couple to Gq and Gi proteins, indicating a more complex signaling potential.[10]
Experimental Protocols
The characterization of this compound and PSB 603 as A2B receptor antagonists relies on well-established experimental methodologies. The following are detailed protocols for two key assays used to determine their potency and selectivity.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound and PSB 603 for the A2B adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Cell membrane preparations from these cells.
-
Test compounds: this compound or PSB 603.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or PSB 603).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor signaling pathway.
Objective: To determine the functional potency of this compound and PSB 603 in blocking agonist-induced cAMP production.
Materials:
-
Cells expressing the A2B adenosine receptor (e.g., HEK-293 or CHO cells).[12]
-
A2B receptor agonist (e.g., NECA).
-
Test compounds: this compound or PSB 603.
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[13]
Procedure:
-
Cell Seeding: Plate the A2B receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or PSB 603) and a phosphodiesterase inhibitor for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A2B receptor agonist (e.g., NECA) to the wells and incubate for a specific time to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
Conclusion
Both this compound and PSB 603 are valuable tools for investigating the A2B adenosine receptor. However, the experimental data clearly indicates that PSB 603 offers superior potency and a significantly higher degree of selectivity . For researchers requiring precise and targeted antagonism of the A2B receptor with minimal off-target effects, PSB 603 represents the more advantageous choice. This compound, while less selective, remains a potent and useful antagonist for various research applications. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design and the desired level of selectivity. This guide provides the foundational data and protocols to aid researchers in making that critical decision.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 9. Adenosine receptor A2b [receptor.ai]
- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1754: A Comparative Guide to its Selectivity for the A2B Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS 1754's binding affinity for the human A2B adenosine receptor against other adenosine receptor subtypes. The data presented is supported by detailed experimental protocols to assist in the replication and validation of these findings.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound as an antagonist for the human A2B adenosine receptor (hA2B) has been demonstrated through radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the four human and rat adenosine receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Selectivity over hA1 | Selectivity over hA2A | Selectivity over hA3 |
| A2B | Human | 1.97 | - | - | - |
| A1 | Human | 403 | 204.6-fold | - | - |
| A2A | Human | 503 | - | 255.3-fold | - |
| A3 | Human | 570 | - | - | 289.3-fold |
| A1 | Rat | 16.8 | - | - | - |
| A2A | Rat | 612 | - | - | - |
Data sourced from competitive binding assays.
As the data indicates, this compound exhibits a significantly higher affinity for the human A2B receptor compared to the A1, A2A, and A3 subtypes, with selectivity ratios of approximately 205-fold, 255-fold, and 289-fold, respectively.[1][2][3] It is noteworthy that while still selective, its affinity for the rat A1 receptor is considerably higher than for the human A1 receptor.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound was determined using a radioligand binding assay with [3H]this compound. The following is a generalized protocol based on published studies.[1][4]
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably transfected with and expressing individual recombinant human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligand: [3H]this compound.
-
Competitor: Unlabeled this compound and other adenosine receptor ligands for competition assays.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Saturation Binding (to determine Kd of [3H]this compound for A2B):
-
A fixed amount of A2B receptor-expressing cell membranes is incubated with increasing concentrations of [3H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM xanthine amine congener, XAC).
-
Incubation is carried out at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Competition Binding (to determine Ki of this compound):
-
A fixed concentration of [3H]this compound (typically near its Kd value) is incubated with cell membranes expressing one of the four receptor subtypes.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a suitable competitor.
-
-
Separation of Bound and Unbound Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]this compound) is determined from the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5]
Signaling Pathway of the A2B Adenosine Receptor
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to both Gs and Gq proteins.[6] Activation of these pathways leads to distinct downstream signaling cascades.
References
- 1. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Adenosine A1 and A3 Receptors: Distinct Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MRS 1754: A Comparative Guide to its Cross-Reactivity with G-Protein Coupled Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of MRS 1754, a well-established antagonist of the adenosine A2B receptor (A2BAR), and its cross-reactivity, or lack thereof, with other G-protein coupled receptors (GPCRs). By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this guide aims to be an essential resource for informed experimental design and interpretation.
This compound, chemically known as N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a potent and selective antagonist for the human A2B adenosine receptor.[1] Its high affinity for this receptor subtype has made it a valuable tool in elucidating the physiological and pathological roles of A2BAR signaling. However, a thorough assessment of its interactions with other GPCRs is crucial to ensure the specificity of experimental findings.
Comparative Binding Affinity of this compound
The primary mechanism of action for this compound is its competitive antagonism at the A2B adenosine receptor. Extensive radioligand binding assays have been conducted to determine its affinity (Ki) for the four subtypes of adenosine receptors in both human and rat species. The data clearly demonstrates a high degree of selectivity for the human A2B receptor.
| Receptor Subtype | Species | Ki (nM) | Fold Selectivity vs. hA2BAR |
| A2B | Human | 1.97 | 1 |
| A1 | Human | 403 | 205 |
| A2A | Human | 503 | 255 |
| A3 | Human | 570 | 289 |
| A1 | Rat | 16.8 | 8.5 |
| A2A | Rat | 612 | 311 |
| Data compiled from Tocris Bioscience.[1] |
Another study utilizing [3H]this compound as the radioligand reported a Ki value of 1.45 ± 0.21 nM for this compound at the human A2B receptor expressed in HEK-293 cell membranes.[2] This study also confirmed the very low affinity of this compound for human and rat A1 and A3 receptors.[2]
Cross-Reactivity with Other GPCRs:
Despite the thorough characterization of this compound's activity at adenosine receptors, there is a notable lack of publicly available data from broad screening panels against other GPCR families. While its high selectivity within the adenosine receptor family is well-documented, researchers should exercise caution and consider the possibility of off-target effects, particularly at high concentrations, when designing and interpreting experiments. The absence of comprehensive screening data represents a significant knowledge gap in the pharmacological profile of this compound.
Experimental Protocols
The binding affinity data presented above was primarily generated using radioligand binding assays. The following is a detailed methodology based on the study by Ji et al. (2001), which characterized the binding of [3H]this compound.
Radioligand Binding Assay for Adenosine Receptors:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably transfected with the recombinant human adenosine A2B receptor were used.
-
Cells were cultured in appropriate media and harvested.
-
Cell membranes were prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet was then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay was performed in a final volume of 100 µL in 96-well plates.
-
The reaction mixture contained:
-
50 µL of cell membrane suspension (containing a specified amount of protein, e.g., 10-20 µg).
-
25 µL of [3H]this compound (at a final concentration near its Kd, e.g., 1-2 nM).
-
25 µL of competing ligand (this compound or other test compounds) at various concentrations or buffer for total binding.
-
-
Nonspecific binding was determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM of NECA).
-
The mixture was incubated for a specific time and at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters were washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition constant (Ki) was calculated from the IC50 values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways
The adenosine A2B receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Some studies also suggest that the A2B receptor can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. As an antagonist, this compound blocks these signaling cascades by preventing agonist binding to the A2B receptor.
A2B Adenosine Receptor Signaling Pathway
Caption: A2B receptor signaling pathways.
References
A Comparative Analysis of A2B Adenosine Receptor Antagonists: MRS 1754 vs. PSB 1115
For researchers, scientists, and drug development professionals, the selection of a suitable pharmacological tool is critical for the accurate investigation of biological pathways. This guide provides a comprehensive comparison of two widely used selective antagonists for the A2B adenosine receptor (A2BAR), MRS 1754 and PSB 1115, focusing on their pharmacological profiles, experimental applications, and underlying signaling mechanisms.
Both this compound and PSB 1115 are xanthine derivatives that selectively target the A2B adenosine receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and cell growth. While both compounds serve as valuable research tools, they possess distinct properties that may render one more suitable for specific experimental contexts.
Pharmacological Profile: A Quantitative Comparison
The primary difference in the pharmacological profiles of this compound and PSB 1115 lies in their binding affinities and selectivity across different adenosine receptor subtypes. This compound generally exhibits higher potency for the human A2B receptor, while PSB 1115 demonstrates remarkable selectivity, particularly against the A1 and A3 subtypes. A key practical difference is the higher water solubility of PSB 1115, which can be advantageous for in vivo studies.
| Parameter | This compound | PSB 1115 |
| Chemical Name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid |
| Primary Target | A2B Adenosine Receptor Antagonist | A2B Adenosine Receptor Antagonist |
| Solubility | Soluble in DMSO | Water-soluble (to 20 mM with gentle warming) |
Binding Affinity (Ki) Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound and PSB 1115 at human (h) and rat (r) adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | PSB 1115 (Ki, nM) |
| Human A2B | 1.97 [1][2] | 53.4 [3][4] |
| Human A1 | 403[1][2] | >10,000[3][4] |
| Human A2A | 503[1][2] | - |
| Human A3 | 570[1][2] | >10,000[3][4] |
| Rat A1 | 16.8[1][2] | 2,200[3][4] |
| Rat A2A | 612[1][2] | 24,000[3][4] |
Data compiled from publicly available datasheets.[1][2][3][4]
Selectivity Profile
Based on the Ki values, selectivity ratios can be calculated to compare the preference of each compound for the human A2B receptor over other human subtypes.
| Selectivity Ratio (hA1/hA2B) | Selectivity Ratio (hA2A/hA2B) | Selectivity Ratio (hA3/hA2B) |
| This compound | ~205-fold | ~255-fold |
| PSB 1115 | >187-fold | - |
A2B Receptor Signaling Pathway
The A2B adenosine receptor is a pleiotropic GPCR that can couple to multiple G proteins to initiate downstream signaling cascades. The canonical pathway involves coupling to Gs proteins, which activates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP in turn activates Protein Kinase A (PKA). In some cell types, the A2B receptor can also couple to Gq proteins, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+). Both this compound and PSB 1115 act by blocking the initial binding of adenosine to the A2B receptor, thereby inhibiting these downstream events.
Experimental Protocols
This compound and PSB 1115 are commonly characterized using radioligand binding assays to determine affinity and functional assays to measure their antagonistic potency.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound or PSB 1115) to displace a radiolabeled ligand from the A2B receptor.
Objective: To determine the inhibitory constant (Ki) of the antagonist.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Radioligand: [3H]this compound or another suitable A2B receptor radioligand.
-
Test Compounds: this compound, PSB 1115.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385).
-
96-well plates, filter mats (GF/B), and a scintillation counter.
Methodology:
-
Preparation: Thaw the A2B receptor-expressing cell membranes on ice. Resuspend the membranes in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), the radioligand at a fixed concentration (near its Kd value), and the membrane suspension.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block agonist-induced production of cAMP.
Objective: To determine the functional potency (IC50) of the antagonist.
Methodology:
-
Cell Culture: Plate HEK-293 cells expressing the A2B receptor in 96-well plates and grow overnight.
-
Pre-treatment: Wash the cells and pre-incubate them with various concentrations of the antagonist (this compound or PSB 1115) in the presence of a phosphodiesterase inhibitor (e.g., rolipram or IBMX) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an A2B agonist (e.g., NECA) corresponding to its EC80 value and incubate for an additional 15-30 minutes.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value.
Conclusion and Recommendations
Both this compound and PSB 1115 are potent and selective antagonists of the A2B adenosine receptor, making them indispensable tools for pharmacological research.
-
This compound is a suitable choice when high potency at the human A2B receptor is the primary requirement. Its extensive characterization also makes it a reliable standard for in vitro binding and functional assays.[5]
-
PSB 1115 is highly recommended for studies requiring exceptional selectivity against other adenosine receptor subtypes, particularly A1 and A3. Its key advantage is its water solubility, which simplifies formulation for in vivo experiments and can improve bioavailability.[3][4]
The ultimate choice between this compound and PSB 1115 will depend on the specific aims of the experiment, the biological system being studied (human vs. rodent), and practical considerations such as the required route of administration for in vivo studies. Researchers should carefully consider the quantitative data presented in this guide to make an informed decision for their experimental design.
References
- 1. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 2. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptor A2b [receptor.ai]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MRS 1754 and GS 6201 (Lenacapavir): Two Distinct Investigational Compounds
An important clarification on the identity of GS 6201 is necessary before delving into a comparative analysis. While some earlier literature identifies "GS-6201" as a selective adenosine A2B receptor antagonist, the contemporary and clinically significant compound widely known by this identifier is Lenacapavir (also referred to as GS-6207). Lenacapavir is a first-in-class HIV-1 capsid inhibitor. This guide will focus on comparing MRS 1754, a selective A2B adenosine receptor antagonist, with the potent antiretroviral agent, GS 6201 (Lenacapavir), highlighting their distinct mechanisms of action, therapeutic targets, and available efficacy data in their respective fields.
This comparison guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of the pharmacological profiles of this compound and GS 6201 (Lenacapavir). Due to their fundamentally different mechanisms of action and therapeutic indications, a direct efficacy comparison is not applicable. Instead, this guide will present their individual characteristics and supporting data.
I. Overview of this compound and GS 6201 (Lenacapavir)
| Feature | This compound | GS 6201 (Lenacapavir) |
| Primary Target | A2B Adenosine Receptor | HIV-1 Capsid Protein (p24) |
| Mechanism of Action | Selective Antagonist | Capsid Inhibitor |
| Therapeutic Area | Investigational for inflammatory conditions (e.g., asthma, fibrosis) | HIV-1 Treatment and Prevention |
| Development Stage | Preclinical | Clinically Approved (for HIV treatment) and in late-stage trials (for HIV prevention) |
II. This compound: A Selective A2B Adenosine Receptor Antagonist
This compound is a research compound that selectively blocks the A2B adenosine receptor.[1][2][3][4][5][6] This receptor is involved in various physiological and pathological processes, including inflammation and fibrosis.
Mechanism of Action of this compound
The A2B adenosine receptor is a G-protein coupled receptor that, when activated by adenosine, can trigger pro-inflammatory responses. By acting as a selective antagonist, this compound binds to the A2B receptor without activating it, thereby blocking the downstream signaling pathways initiated by adenosine. This mechanism has been explored for its potential therapeutic effects in conditions characterized by excessive inflammation.
Figure 1. Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
Experimental Data for this compound
Research on this compound has primarily been in preclinical models. It has been shown to be a potent and selective antagonist for the human A2B adenosine receptor with a Ki value of 1.97 nM.[3] Studies have investigated its effects in various models, including:
-
Asthma: The potential of A2B antagonists as antiasthmatic drugs has been a key area of interest.[5][6]
-
Cardiac Remodeling: In a mouse model of acute myocardial infarction, the A2B receptor antagonist GS-6201 (a compound with a similar mechanism to this compound) was shown to attenuate adverse cardiac remodeling.[7]
-
Dermal Fibrosis: Treatment with an A2B antagonist has been shown to reduce dermal fibrosis in a mouse model.
Experimental Protocols for this compound
-
Receptor Binding Assays: To determine the affinity and selectivity of this compound, competitive binding assays are performed using cell membranes expressing recombinant human adenosine receptor subtypes. [3H]this compound is used as a radioligand, and its displacement by increasing concentrations of non-labeled this compound or other adenosine receptor ligands is measured.[5][6]
-
In Vivo Animal Models: For studying efficacy in disease models, this compound can be administered to animals (e.g., mice, rats) via various routes, such as intraperitoneal injection. The dosage and frequency of administration depend on the specific model and pharmacokinetic properties of the compound.
III. GS 6201 (Lenacapavir): A First-in-Class HIV-1 Capsid Inhibitor
GS 6201, or Lenacapavir, is a groundbreaking antiretroviral drug that targets the HIV-1 capsid, a protein shell that is crucial for multiple stages of the viral lifecycle.[8][9][10][11][12][13][14][15]
Mechanism of Action of GS 6201 (Lenacapavir)
Lenacapavir disrupts the normal function of the HIV-1 capsid protein (p24) at several key steps in the viral replication process:
-
Capsid Disassembly (Uncoating): After entering a host cell, the HIV-1 capsid must disassemble in a controlled manner to release the viral genetic material. Lenacapavir stabilizes the capsid, preventing this essential uncoating process.
-
Nuclear Import: Lenacapavir interferes with the transport of the viral pre-integration complex into the host cell nucleus.
-
Virus Assembly and Release: During the late stages of replication, Lenacapavir disrupts the assembly of new viral capsids, leading to the formation of malformed, non-infectious virions.[11][14]
Figure 2. Multi-stage inhibition of the HIV-1 lifecycle by GS 6201 (Lenacapavir).
Clinical Efficacy of GS 6201 (Lenacapavir)
Lenacapavir has demonstrated high efficacy in clinical trials for both HIV treatment and prevention.
-
HIV Treatment: In heavily treatment-experienced individuals with multi-drug resistant HIV, Lenacapavir, in combination with other antiretrovirals, has shown potent and sustained virologic suppression.[10][12]
-
HIV Prevention (Pre-Exposure Prophylaxis - PrEP): The PURPOSE clinical trial program has provided compelling evidence for Lenacapavir's efficacy as a long-acting injectable for PrEP.
-
PURPOSE 1 Trial: This study in cisgender women showed 100% efficacy of twice-yearly Lenacapavir for HIV prevention.
-
PURPOSE 2 Trial: This trial in a diverse population including cisgender men who have sex with men, transgender women, and gender non-binary individuals also demonstrated very high efficacy.
-
Experimental Protocols for GS 6201 (Lenacapavir)
-
Antiviral Activity Assays: The in vitro antiviral activity of Lenacapavir is typically assessed using cell-based assays. This involves infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the drug. The 50% effective concentration (EC50) is then determined by measuring markers of viral replication, such as p24 antigen levels or reverse transcriptase activity.
-
Clinical Trial Design (e.g., PURPOSE trials): These are large-scale, randomized, double-blind studies.
-
Workflow:
-
Screening and Enrollment: Eligible participants at risk for HIV infection are enrolled.
-
Randomization: Participants are randomly assigned to receive either investigational Lenacapavir or a standard-of-care oral PrEP regimen (or placebo in some earlier studies).
-
Dosing: Lenacapavir is administered as a subcutaneous injection, typically every six months, often with an initial oral loading phase.
-
Follow-up and Monitoring: Participants are regularly monitored for HIV infection, adverse events, and adherence to the study protocol.
-
Data Analysis: The incidence of HIV infection in the Lenacapavir group is compared to the control group to determine efficacy.
-
-
Figure 3. Simplified workflow of a clinical trial for Lenacapavir as PrEP.
IV. Summary and Conclusion
This compound and GS 6201 (Lenacapavir) are two distinct molecules with different targets and therapeutic potentials. This compound is a valuable research tool for studying the A2B adenosine receptor and holds early-stage promise for inflammatory diseases. In contrast, GS 6201 (Lenacapavir) is a clinically advanced and approved medication that represents a major breakthrough in the field of HIV treatment and prevention due to its novel mechanism of action and long-acting formulation.
For researchers and drug development professionals, the distinction between these two compounds is critical. While both have unique and compelling scientific profiles, their evaluation and application are in entirely separate domains of pharmacology and clinical medicine. Future research will continue to define the ultimate therapeutic roles of A2B adenosine receptor antagonists like this compound, while Lenacapavir is already making a significant impact on the management of HIV.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound [myskinrecipes.com]
- 5. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-6201, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenacapavir shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 10. natap.org [natap.org]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 14. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenacapavir - Wikipedia [en.wikipedia.org]
Comparison Guide: Confirming A2B Receptor Knockdown with MRS 1754
This guide provides a comprehensive comparison and detailed methodologies for researchers, scientists, and drug development professionals to functionally validate the knockdown of the A2B adenosine receptor (A2BR) using the selective antagonist, MRS 1754.
Introduction and Principle
The A2B adenosine receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] Validating the successful knockdown of A2BR is crucial for accurately interpreting experimental results. While methods like RT-qPCR and Western Blotting confirm the reduction of mRNA and protein levels, respectively, a functional assay is essential to verify the loss of receptor activity.[4][5]
This compound is a potent and selective antagonist for the human A2B receptor, making it an excellent pharmacological tool for this purpose.[6] The principle of this validation method is based on a comparative functional response:
-
In control cells (with normal A2BR expression), an A2BR agonist (e.g., NECA) will trigger a significant increase in cAMP. This response will be blocked by the co-administration of this compound.
-
In A2BR knockdown cells, the agonist-induced cAMP response will be substantially blunted or absent. Consequently, the addition of this compound will have a negligible effect, confirming that the original response was indeed mediated by the A2B receptor.
Comparative Performance Data
The following table summarizes representative experimental data from a functional cAMP assay designed to confirm A2BR knockdown. The data illustrates the expected outcomes when treating control cells versus A2BR knockdown cells with an agonist and the antagonist this compound.
| Cell Type | Treatment Condition | Intracellular cAMP Level (pmol/well) | Percent of Control Agonist Response | Logical Confirmation |
| Control Cells | Vehicle (DMSO) | 5.2 ± 0.6 | - | Baseline |
| Agonist (NECA, 10 µM) | 98.5 ± 8.1 | 100% | A2BR is functional | |
| Agonist + this compound (1 µM) | 10.1 ± 1.2 | 5.2% | This compound effectively blocks A2BR | |
| A2BR Knockdown Cells | Vehicle (DMSO) | 4.9 ± 0.5 | - | Baseline unchanged |
| Agonist (NECA, 10 µM) | 15.4 ± 2.3 | 11.0% | Agonist response is blunted, confirming knockdown | |
| Agonist + this compound (1 µM) | 14.8 ± 2.1 | 10.6% | This compound has no further effect, validating specificity |
Data are hypothetical but representative of expected experimental outcomes.
Key Signaling and Experimental Diagrams
Visualizing the biological and experimental frameworks is key to understanding the validation process.
Caption: Canonical A2B receptor signaling pathway via Gs/cAMP.
Caption: Workflow for functional validation of A2BR knockdown.
Caption: Logical framework for confirming A2BR knockdown.
Experimental Protocols
The following protocols provide a generalized framework. Researchers must optimize conditions for their specific cell line and reagents.
This protocol outlines the transient knockdown of the A2BR gene.
-
Cell Seeding: Seed cells in 24-well or 96-well plates (suitable for subsequent cAMP assays) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 10-20 pmol of A2BR-specific siRNA or a non-targeting control siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO₂ incubator to allow for mRNA degradation and protein depletion. It is recommended to perform a time-course experiment to determine the optimal knockdown period.
This protocol measures the functional consequence of A2BR knockdown.
-
Cell Culture Medium Change: After the 48-72 hour knockdown incubation, gently wash the cells with pre-warmed PBS and replace the medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Antagonist Pre-treatment:
-
To the relevant wells, add this compound to a final concentration of 1 µM.
-
To the remaining wells, add the equivalent volume of vehicle (e.g., DMSO).
-
Incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add an A2BR agonist (e.g., NECA) to a final concentration of 10 µM to the appropriate wells.
-
Incubate for 15 minutes at 37°C. A time-course experiment is recommended to determine the peak cAMP response time.
-
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cAMP assay kit (e.g., 0.1 M HCl).
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration in the lysates using a competitive ELISA or a homogeneous assay format like HTRF, following the manufacturer's protocol.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
-
Data Analysis: Compare the cAMP levels across the different conditions (Control vs. Knockdown, Vehicle vs. Agonist vs. Agonist + this compound) to validate the functional knockdown of the A2B receptor.
References
- 1. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
- 2. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 5. licorbio.com [licorbio.com]
- 6. rndsystems.com [rndsystems.com]
Validating Genetic Models: A Comparative Guide to the A2B Adenosine Receptor Antagonist MRS 1754
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS 1754, a selective A2B adenosine receptor (A2BAR) antagonist, with genetic models and other pharmacological alternatives for validating research findings. The objective is to offer a clear, data-driven resource for selecting the most appropriate tools to investigate the role of the A2B adenosine receptor in various physiological and pathological processes.
Introduction to A2B Adenosine Receptor and Target Validation
The A2B adenosine receptor is one of four G protein-coupled receptors for adenosine.[1] Unlike the high-affinity A1 and A2A receptors, the A2BAR has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress and injury when extracellular adenosine levels are significantly elevated.[2] This receptor is implicated in a wide range of biological processes, including inflammation, angiogenesis, fibrosis, and cancer progression, making it a compelling target for therapeutic intervention.[2][3]
Validating the role of a specific target like the A2BAR is a critical step in the drug discovery and development process. This typically involves demonstrating that the modulation of the target with a therapeutic agent produces a desired biological effect and that this effect is indeed mediated through the intended target. Two primary approaches for target validation are pharmacological modulation with small molecules and genetic manipulation, such as gene knockout. This guide focuses on the use of this compound as a pharmacological tool and compares its utility with genetic models and other selective A2BAR antagonists.
Pharmacological Profile of this compound and Alternatives
This compound is a potent and selective antagonist of the human A2B adenosine receptor.[4] Its utility in research stems from its ability to specifically block A2BAR signaling, allowing for the elucidation of the receptor's function in various experimental models. However, several other A2BAR antagonists with distinct pharmacological profiles are also available. Below is a comparative summary of this compound and two other widely used antagonists, PSB 603 and GS 6201.
| Compound | Ki (nM) for human A2BAR | Selectivity Profile (Ki in nM) | Key Features | Reference |
| This compound | ~1.97 | hA1: ~403, hA2A: ~503, hA3: ~570 | Well-characterized, widely used in in vitro and in vivo studies. | [4] |
| PSB 603 | ~0.553 | hA1: >10,000, hA2A: >10,000, hA3: >10,000 | Highly potent and exceptionally selective for the human A2BAR. | [5] |
| GS 6201 | ~22 | >500-fold selective for A2BAR over A1, A2A, and A3 receptors. | Demonstrated efficacy in in vivo models of cardiac remodeling and asthma. | [6][7] |
hA1, hA2A, hA3, hA2B refer to the human adenosine receptor subtypes.
Comparison of Pharmacological and Genetic Approaches
Both pharmacological antagonism with molecules like this compound and genetic knockout of the A2BAR gene (Adora2b) are powerful techniques for target validation. However, they possess distinct advantages and disadvantages that researchers must consider.
| Approach | Advantages | Disadvantages |
| Pharmacological Antagonism (e.g., this compound) | - Temporal control over target inhibition.- Dose-dependent effects can be studied.- Applicable to both in vitro and in vivo systems.- Clinically translatable. | - Potential for off-target effects.- Pharmacokinetic and pharmacodynamic properties need to be considered.- May not fully mimic the complete loss of function achieved by genetic knockout. |
| Genetic Knockout (Adora2b-/-) | - Complete and specific loss of target protein.- Eliminates concerns about off-target pharmacological effects.- Allows for the study of the lifelong absence of the receptor. | - Potential for developmental compensation.- Lacks temporal control (constitutive knockout).- Can be time-consuming and expensive to generate and maintain animal models. |
Studies directly comparing the effects of this compound with A2BAR knockout mice have demonstrated a significant overlap in phenotypes, providing strong validation for the on-target effects of the antagonist. For instance, in models of inflammation, both this compound treatment and A2BAR gene deletion have been shown to abrogate NECA-induced increases in IL-6 release.[8] Similarly, in hippocampal slices, the effects of an A2BAR agonist were prevented by this compound and were absent in slices from A2BAR knockout mice.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the use of this compound in both in vitro and in vivo settings.
In Vitro Cell Culture Protocol: Inhibition of A2BAR-mediated Cytokine Release
This protocol describes a general procedure for assessing the ability of this compound to inhibit A2BAR-mediated cytokine release in a human cell line endogenously expressing the receptor (e.g., HMC-1 mast cells).
Materials:
-
Human cell line expressing A2BAR (e.g., HMC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment with this compound: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). A typical concentration range for this compound is 10 nM to 1 µM. Incubate for 30-60 minutes at 37°C.
-
Stimulation with NECA: Add NECA to the wells to stimulate the A2B receptors. The final concentration of NECA will depend on the cell type and the specific response being measured but is often in the range of 1-10 µM.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokine release in the different treatment groups. A significant reduction in NECA-induced cytokine release in the presence of this compound indicates successful antagonism of the A2BAR.
In Vivo Animal Protocol: Assessment of this compound in a Mouse Model of Inflammation
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Blood collection supplies
-
ELISA kit for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). A typical dose of this compound might range from 1 to 10 mg/kg.[10]
-
Induction of Inflammation: After a suitable pre-treatment time (e.g., 30-60 minutes), induce systemic inflammation by administering LPS (e.g., 1-5 mg/kg, intraperitoneally).
-
Monitoring and Sample Collection: Monitor the animals for signs of inflammation. At a predetermined time point (e.g., 2-6 hours after LPS administration), collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Cytokine Analysis: Prepare plasma from the blood samples and measure the levels of inflammatory cytokines using an ELISA kit.
-
Data Analysis: Compare the plasma cytokine levels between the different treatment groups. A significant reduction in LPS-induced cytokine levels in the this compound-treated group compared to the vehicle-treated group would suggest an anti-inflammatory effect mediated by A2BAR antagonism.
Visualizing the A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor, upon activation by adenosine, primarily couples to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in downstream signaling cascades that regulate various cellular functions.
Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Validating A2BAR Function
The following diagram illustrates a logical workflow for validating the function of the A2B adenosine receptor using both pharmacological and genetic approaches.
Caption: Workflow for Validating A2B Adenosine Receptor Function.
Conclusion
The selective A2B adenosine receptor antagonist this compound is a valuable and well-established pharmacological tool for investigating the role of A2BAR in a multitude of biological processes. When used in conjunction with genetic models, such as A2BAR knockout mice, it provides a robust approach for target validation. The choice between pharmacological and genetic methods will depend on the specific research question, available resources, and the desired level of temporal and dose-dependent control. This guide provides a framework for researchers to make informed decisions and design rigorous experiments to further our understanding of A2B adenosine receptor signaling in health and disease.
References
- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GS-6201, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of A2B adenosine receptor gene ablation on adenosine-dependent regulation of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2b receptors control A1 receptor-mediated inhibition of synaptic transmission in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MRS 1754 and Non-Xanthine A2B Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist for the A2B adenosine receptor (A2BR) is a critical step in investigating its role in various physiological and pathological processes. This guide provides an objective, data-driven comparison of the well-characterized xanthine derivative, MRS 1754, and a selection of prominent non-xanthine A2B antagonists, including PSB 603, CVT-6883, and LAS38096.
This comprehensive guide summarizes key quantitative data on the binding affinity and functional potency of these compounds, details the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of A2B Antagonists
The following table provides a summary of the binding affinities (Ki) and functional potencies (IC50/KB) of this compound and selected non-xanthine A2B antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Class | Human A2B Ki (nM) | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | Functional Potency (IC50/KB, nM) | Reference |
| This compound | Xanthine | 1.97 - 2 | 403 | 503 | 570 | - | [1] |
| PSB 603 | Non-xanthine | 0.553 | >10,000 | >10,000 | >10,000 | IC50 = 1.13 (Calcium mobilization) | [2] |
| CVT-6883 | Non-xanthine | 22 | 1,940 | 3,280 | 1,070 | KB = 6 (cAMP accumulation) | [3][4] |
| LAS38096 | Non-xanthine | 17 | >1,000 | >2,500 | >1,000 | - | [3][5] |
| PSB-1115 | Non-xanthine | 53.4 | >10,000 | 24,000 (rat) | >10,000 | IC50 = 84.0 (cAMP accumulation) | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is a G protein-coupled receptor that can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.
Caption: A2B Adenosine Receptor Signaling Pathways.
Experimental Workflow for A2B Antagonist Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of A2B receptor antagonists.
Caption: Experimental Workflow for A2B Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize A2B antagonists.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the A2B receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human A2B adenosine receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, the radioligand (e.g., [³H]this compound or [³H]PSB-603), and varying concentrations of the unlabeled test compound (antagonist).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known A2B antagonist.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated production of cyclic AMP (cAMP), a downstream effector of Gs-coupled A2B receptor activation.
-
Cell Culture:
-
Seed cells expressing the A2B receptor (e.g., HEK293-A2B) into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Add varying concentrations of the A2B antagonist to the wells and incubate for a specified time.
-
Stimulate the cells with a fixed concentration of an A2B agonist (e.g., NECA).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled A2B receptor signaling.
-
Cell Culture and Dye Loading:
-
Seed cells expressing the A2B receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye leakage.
-
Incubate the plate at 37°C in the dark to allow for dye uptake.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Add varying concentrations of the A2B antagonist to the wells and incubate.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of an A2B agonist and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
ERK Phosphorylation Assay
This assay assesses the antagonist's effect on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of both Gs and Gq signaling pathways.
-
Cell Culture and Serum Starvation:
-
Culture cells in a suitable plate until they reach the desired confluency.
-
Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the A2B antagonist.
-
Stimulate the cells with an A2B agonist for a specific duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Detection (Western Blotting):
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the percentage of inhibition of agonist-induced ERK phosphorylation against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of this compound and several non-xanthine A2B antagonists, supported by quantitative data and detailed experimental protocols. While this compound remains a valuable tool, the non-xanthine antagonists, such as PSB 603, CVT-6883, and LAS38096, offer high potency and, in some cases, improved selectivity profiles. The choice of antagonist will ultimately depend on the specific research question, the experimental system being used, and the desired pharmacological properties. The provided methodologies and data serve as a foundation for researchers to make informed decisions in their pursuit of understanding and targeting the A2B adenosine receptor.
References
- 1. Recent developments in A2B adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A2B adenosine receptor inhibition by the dihydropyridine calcium channel blocker nifedipine involves colonic fluid secretion - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of MRS 1754 effects across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on MRS 1754, a selective antagonist of the A2B adenosine receptor. The following sections detail its binding affinity and functional effects across different studies, outline the experimental protocols used, and illustrate the key signaling pathways involved. This information is intended to help researchers assess the reproducibility of this compound's effects and design future experiments.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and dissociation constant (KD) of this compound for various adenosine receptor subtypes as reported in different studies. This data highlights the selectivity of this compound for the human A2B receptor.
| Compound | Receptor Subtype | Species | Cell Line/Tissue | Binding Affinity (Ki) | Dissociation Constant (KD) | Reference |
| This compound | A2B | Human | HEK-293 | 1.97 nM | - | |
| This compound | A1 | Rat | - | 16.8 nM | - | |
| This compound | A1 | Human | - | 403 nM | - | |
| This compound | A2A | Human | - | 503 nM | > 50 nM | [1] |
| This compound | A3 | Human | - | 570 nM | - | |
| This compound | A2A | Rat | - | 612 nM | - | |
| [3H]this compound | A2B | Human | HEK-293 | 1.45 ± 0.21 nM | 1.13 ± 0.12 nM | [1][2] |
| XAC | A2B | Human | HEK-293 | 16 nM | - | [1][3] |
| CPX | A2B | Human | HEK-293 | 55 nM | - | [1][3] |
| NECA | A2B | Human | HEK-293 | 570 nM | - | [1][3] |
Experimental Protocols
The data presented above were primarily generated using radioligand binding assays. Below are the generalized methodologies employed in these studies.
Radioligand Binding Assays
-
Objective: To determine the affinity and selectivity of this compound for adenosine receptor subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express specific human or rat adenosine receptor subtypes (A1, A2A, A2B, A3) are commonly used.[1][4]
-
Radioligand: [3H]this compound is used as the radiolabeled antagonist to directly measure binding to the A2B receptor.[1][4] For other receptor subtypes, different selective radioligands are used.
-
Assay Procedure:
-
Membranes from the transfected HEK-293 cells are prepared.
-
The cell membranes are incubated with a fixed concentration of the radioligand ([3H]this compound).
-
Increasing concentrations of the unlabeled competitor drug (e.g., non-radioactive this compound or other adenosine receptor ligands) are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The data is analyzed using non-linear regression to fit a one-site or two-site binding model. This analysis yields the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The KD (dissociation constant) and Bmax (maximum number of binding sites) are determined from saturation binding experiments where increasing concentrations of the radioligand are incubated with the cell membranes.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the A2B adenosine receptor and a typical experimental workflow for a radioligand binding assay.
Caption: A2B adenosine receptor signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for a radioligand binding assay to determine binding affinity.
Discussion on Reproducibility
The available data from multiple sources consistently demonstrate that this compound is a potent and selective antagonist for the human A2B adenosine receptor. The reported Ki values for the human A2B receptor are in the low nanomolar range across different studies, suggesting good reproducibility of its binding affinity.[2] For instance, one study reported a Ki of 1.97 nM for the human A2B receptor, while another, using the radiolabeled form [3H]this compound, found a Ki of 1.45 nM and a KD of 1.13 nM[1][2]. This level of agreement across different experimental setups points to the reliability of this compound as a pharmacological tool.
The selectivity profile also appears consistent, with significantly lower affinity for A1, A2A, and A3 receptors.[1] While there are minor variations in the reported Ki values for these off-target receptors, the overall trend of high selectivity for A2B is maintained.
It is important to note that direct comparison of absolute values should be done with caution, as minor differences in experimental conditions (e.g., buffer composition, temperature, cell passage number) can influence the results. However, the consistent rank order of potency and selectivity across the cited studies provides confidence in the reproducibility of this compound's fundamental pharmacological profile.
In functional assays, this compound has been shown to effectively antagonize A2B receptor-mediated effects. For example, it has been demonstrated to reduce synaptic failure induced by oxygen and glucose deprivation in rat hippocampal slices.[5][6] While a detailed quantitative comparison of functional data across multiple studies is beyond the scope of this initial guide, the qualitative effects of this compound as an A2B antagonist are well-supported.
References
- 1. [3H]this compound, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]this compound, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRS 1754: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of MRS 1754, a selective adenosine A2B receptor antagonist, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1] All handling and preparation for disposal should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | N-(4-cyanophenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | [1] |
| Molecular Formula | C₂₆H₂₆N₆O₄ | |
| Molecular Weight | 486.52 g/mol | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming | [2] |
| Storage | Desiccate at room temperature | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, regional, and national regulations.[1] Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as pipette tips, vials, and gloves, in a designated hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[4] Given its solubility in DMSO, ensure the waste container is compatible with organic solvents.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. As a general precaution, avoid mixing with strong acids, bases, or oxidizing agents.[4][5][6]
2. Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.[5][7]
-
The container must be clearly labeled as "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound" or "N-(4-cyanophenyl)-2-[4-(2,3,6,9-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide."
-
Indicate the approximate concentration and the date the waste was first added to the container.
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[5][8]
-
The storage area should be well-ventilated, cool, and dry, and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[9]
4. Professional Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.
-
Provide the EHS department with an accurate description of the waste contents.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling MRS 1754
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MRS 1754. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed.[1] It is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[1] The following table summarizes key safety information.
| Hazard Classification | Precautionary Statements |
| Acute toxicity - oral 4 (Harmful if swallowed)[1] | P264: Wash thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P301+P312: If swallowed: Call a poison center/doctor if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the necessary PPE for handling this compound.[2] The following table outlines the recommended PPE based on general laboratory safety protocols for handling chemical compounds.
| Body Part | Personal Protective Equipment | Standard |
| Eyes and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.[2][3] | Must comply with ANSI standard Z87.1.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, latex, or PVC).[2] | Consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Body | Laboratory coat, worn closed.[2] For larger quantities or splash potential, a chemical-resistant apron may be necessary. | N/A |
| Respiratory | Not generally required if handled in a well-ventilated area with appropriate engineering controls (e.g., fume hood). If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary. | N/A |
| Feet | Closed-toe shoes.[2] | N/A |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol details the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
1. Preparation and Planning:
-
Conduct a pre-work hazard assessment to identify potential risks.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible.
2. Handling and Use:
-
Perform all manipulations of this compound within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid prolonged or repeated exposure.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Accidental Release Measures:
-
In case of a spill, avoid breathing any dust.
-
Mechanically pick up the spilled solid material.
-
Place the collected material into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
Do not allow the substance to enter sewers or surface water.[1]
4. Storage:
-
Store this compound in a tightly sealed container.
-
Desiccate at room temperature for short-term storage.[4][5][6] For long-term storage, some suppliers recommend -20°C.[7]
5. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1]
-
Do not dispose of the compound down the drain.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. This compound | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
